AZD-9164 bromide
説明
特性
CAS番号 |
1034916-72-7 |
|---|---|
分子式 |
C29H38BrFN2O2 |
分子量 |
545.5 g/mol |
IUPAC名 |
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate bromide |
InChI |
InChI=1S/C29H38FN2O2.BrH/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23;/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3;1H/q+1;/p-1/t24?,27-,29-,32?;/m0./s1 |
InChIキー |
QMMVAOGTOFQHAQ-BBCWMUSQSA-M |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AZD-9164; AZD 9164; AZD9164; AZD-9164 bromide. |
製品の起源 |
United States |
Foundational & Exploratory
AZD-9164 Bromide: A Technical Whitepaper on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist that was under investigation by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium compound, it possesses a permanent positive charge. The development of AZD-9164 was discontinued in the clinical trial phase. This document provides a detailed overview of its core mechanism of action, drawing from available preclinical and clinical data.
Core Mechanism of Action: Muscarinic M3 Receptor Antagonism
The primary mechanism of action of this compound is the competitive and reversible antagonism of the muscarinic M3 receptor. In the airways, acetylcholine released from parasympathetic nerves acts on M3 receptors on airway smooth muscle cells, leading to bronchoconstriction. By blocking these receptors, AZD-9164 prevents acetylcholine-induced bronchoconstriction, resulting in bronchodilation.
Signaling Pathway
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that results in smooth muscle contraction. AZD-9164, as an antagonist, inhibits this pathway.
Quantitative Data
Detailed quantitative data for this compound, such as pA2 and Ki values from preclinical studies, are not widely available in the public domain due to the discontinuation of its development. The following tables represent the types of data that would have been generated during its preclinical assessment.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| Human M1 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M2 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M3 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M4 | [3H]-N-Methyl Scopolamine | Data not available |
| Human M5 | [3H]-N-Methyl Scopolamine | Data not available |
Table 2: In Vitro Functional Antagonism
| Assay System | Agonist | This compound pA2 |
| CHO cells expressing human M3 receptors | Acetylcholine | Data not available |
| Guinea pig tracheal strips | Acetylcholine | Data not available |
Table 3: In Vivo Bronchoprotection
| Animal Model | Challenge | Route of Administration | ED50 |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | Inhalation | Data not available |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to AstraZeneca. However, based on standard pharmacological practices for muscarinic antagonists, the following methodologies were likely employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with and expressing individual human muscarinic receptor subtypes (M1-M5).
-
Membrane Preparation: Cells were cultured and harvested, followed by homogenization and centrifugation to isolate cell membranes containing the receptors.
-
Assay: Membranes were incubated with a constant concentration of a non-selective muscarinic radioligand, such as [3H]-N-Methyl Scopolamine ([3H]-NMS), and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist like atropine.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
-
Objective: To determine the functional potency of this compound as an antagonist at the M3 receptor.
-
Cell-Based Assays:
-
Method: CHO cells expressing the human M3 receptor were loaded with a calcium-sensitive fluorescent dye. The cells were then exposed to a fixed concentration of an agonist (e.g., acetylcholine or carbachol) in the presence of varying concentrations of this compound. The resulting increase in intracellular calcium was measured using a fluorometric imaging plate reader.
-
Analysis: The concentration of this compound that produced a two-fold rightward shift in the agonist concentration-response curve was used to calculate the pA2 value, a measure of antagonist potency.
-
-
Isolated Tissue Assays:
-
Method: Tracheal smooth muscle strips from guinea pigs were mounted in an organ bath. Cumulative concentration-response curves to acetylcholine were generated in the absence and presence of fixed concentrations of this compound.
-
Analysis: Schild regression analysis was likely used to determine the pA2 value.
-
In Vivo Bronchoprotection Studies
-
Objective: To evaluate the ability of this compound to protect against agonist-induced bronchoconstriction in a living animal.
-
Animal Model: Anesthetized and mechanically ventilated guinea pigs were commonly used.
-
Methodology: A bronchoconstrictor agent, such as acetylcholine or histamine, was administered intravenously or via inhalation to induce an increase in airway resistance. This compound was administered, typically by inhalation, prior to the bronchoconstrictor challenge.
-
Measurement: Changes in lung function, such as airway resistance and dynamic compliance, were measured.
-
Analysis: The dose of this compound required to inhibit the bronchoconstrictor response by 50% (ED50) was determined.
Conclusion
This compound is a potent muscarinic M3 receptor antagonist that demonstrated potential as an inhaled bronchodilator for COPD in preclinical studies. Its mechanism of action is centered on the competitive blockade of acetylcholine-mediated signaling at M3 receptors in airway smooth muscle, leading to bronchodilation. While clinical development was halted, the available information on its preclinical pharmacology provides a clear understanding of its core mechanism of action. Further detailed quantitative data and specific experimental protocols remain within the proprietary domain of the developing company.
AZD-9164 Bromide: A Technical Overview of a Potent Muscarinic M3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-9164 bromide is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor, investigated for its potential as an inhaled long-acting muscarinic antagonist (LAMA) for the treatment of chronic obstructive pulmonary disease (COPD).[1] Developed by AstraZeneca, it reached Phase II clinical trials before its development was discontinued due to observations of transient paradoxical bronchospasm.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Properties
This compound is a quaternary ammonium compound, which ensures it is permanently charged and primarily active in the lungs with minimal systemic absorption.
Chemical Structure:
Coming soon: A chemical structure image of this compound will be available here.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-1-(4-fluorophenethyl)-3-(((S)-2-phenyl-2-(piperidin-1-yl)propanoyl)oxy)quinuclidin-1-ium bromide | |
| Chemical Formula | C₂₉H₃₈BrFN₂O₂ | |
| Molecular Weight | 545.54 g/mol | |
| CAS Number | 1034916-72-7 |
Mechanism of Action and Signaling Pathway
AZD-9164 is a competitive antagonist of the human muscarinic M3 receptor.[1] The M3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle. Its activation by acetylcholine leads to bronchoconstriction. By blocking this receptor, AZD-9164 prevents acetylcholine-mediated airway smooth muscle contraction, resulting in bronchodilation.
The signaling pathway initiated by M3 receptor activation involves the Gq alpha subunit of the G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.
Figure 1. Simplified signaling pathway of the M3 muscarinic receptor and the inhibitory action of AZD-9164.
Pharmacological Properties
AZD-9164 exhibits high potency and a long duration of action in preclinical models, comparable to the established LAMA, tiotropium.[1] It is over 98% bound to human plasma protein and demonstrates high human liver microsomal intrinsic clearance, suggesting a profile that would minimize systemic exposure and potential side effects.[1]
In Vitro Studies
Quantitative data on the in vitro potency (e.g., IC50, Ki) of AZD-9164 are not publicly available in the reviewed literature. One source indicates its potency is equivalent to tiotropium.[1]
In Vivo Studies
In a guinea pig model, AZD-9164 was shown to antagonize methacholine-induced bronchoconstriction, demonstrating its efficacy in vivo.[1]
Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs indicated that AZD-9164 has a pharmacokinetic profile suitable for further development.[5][6]
Specific preclinical pharmacokinetic parameters are not detailed in the publicly available literature.
Clinical Pharmacokinetics
Phase I studies in healthy male subjects were conducted to assess the safety, tolerability, and pharmacokinetics of single ascending inhaled doses of AZD-9164.[7] A multiple ascending dose study was also performed in healthy subjects and COPD patients to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of inhaled AZD-9164.[8]
Detailed human pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) from these clinical trials are not publicly available.
Clinical Trials and Discontinuation
AZD-9164 progressed to Phase II clinical trials for the treatment of COPD. A key study (NCT00939211) was designed to evaluate the effect of single inhaled doses (100, 400, and 1200 mcg) of AZD-9164 compared to tiotropium (18 mcg) and placebo in patients with COPD.[9]
However, during Phase I multiple ascending dose studies (NCT01016951), a transient, initial drop in Forced Expiratory Volume in 1 second (FEV1) was observed in some patients with COPD following inhalation of AZD-9164.[3][4] This paradoxical bronchospasm, occurring 5 to 15 minutes after inhalation, led to the cessation of further development of AZD-9164.[3] The exact cause of this adverse event was not definitively determined but was hypothesized to be potentially due to a partial agonist activity at the M1 receptor, an early M2 antagonist effect, or a local irritant effect of the compound or formulation.[1][2]
Experimental Protocols
Detailed, step-by-step experimental protocols for the specific assays used in the development of AZD-9164 are not publicly available. However, based on standard methodologies for characterizing muscarinic receptor antagonists, the following outlines the likely experimental workflows.
Radioligand Binding Assay (Competitive)
This assay would have been used to determine the binding affinity (Ki) of AZD-9164 for the M3 receptor.
Figure 2. General experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human M3 muscarinic receptor are prepared.
-
Incubation: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of AZD-9164 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay would have been used to determine the potency of AZD-9164 in inhibiting M3 receptor-mediated signaling.
Figure 3. General experimental workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Cells stably expressing the human M3 muscarinic receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A muscarinic agonist (e.g., carbachol or acetylcholine) is added to stimulate the M3 receptors.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorescence plate reader.
-
Data Analysis: The concentration of AZD-9164 that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Conclusion
This compound is a well-characterized, potent, and selective muscarinic M3 receptor antagonist that showed promise as a long-acting bronchodilator for COPD. Despite its favorable preclinical profile, the emergence of transient paradoxical bronchospasm in clinical trials led to the discontinuation of its development. The case of AZD-9164 highlights the importance of careful monitoring for unexpected adverse effects in early clinical development, even with compounds that demonstrate high target selectivity. The information gathered on AZD-9164 remains valuable for the scientific community in the ongoing development of novel respiratory therapeutics.
References
- 1. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD 9164 - AdisInsight [adisinsight.springer.com]
- 5. Preclinical pharmacokinetics and tissue distribution of a natural cardioprotective agent astragaloside IV in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD9164 Single Ascending Dose study in Healthy Male Subjects [astrazenecaclinicaltrials.com]
- 8. A Multiple Ascending Dose Study with AZD9164 given for 13 days in Healthy Male and Female Subjects and in Patients with Chronic Obstructive Pulmonary Disease [astrazenecaclinicaltrials.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
AZD-9164 Bromide: A Technical Guide for COPD and Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-9164 bromide is a long-acting muscarinic M3 receptor antagonist that was investigated as a potential inhaled therapy for chronic obstructive pulmonary disease (COPD). As a quaternary ammonium compound, it possesses a permanent positive charge, ensuring its localized action in the lungs with minimal systemic absorption. While its development was discontinued, the existing preclinical and clinical data for COPD offer valuable insights for researchers in respiratory drug discovery. This technical guide provides a comprehensive overview of AZD-9164, focusing on its mechanism of action, pharmacology, and clinical findings in COPD. Although direct research on AZD-9164 in asthma is limited, its mode of action suggests potential relevance for asthma treatment, a concept that will be explored based on the established role of muscarinic antagonists in airway diseases.
Introduction
Chronic obstructive pulmonary disease (COPD) and asthma are prevalent respiratory diseases characterized by airflow obstruction and airway inflammation. While distinct in their primary pathophysiology, both conditions involve bronchoconstriction, a process significantly mediated by the parasympathetic nervous system through the release of acetylcholine and its action on muscarinic receptors in the airways. The M3 muscarinic receptor, in particular, is a key mediator of bronchoconstriction and mucus secretion. Consequently, antagonism of the M3 receptor is a well-established therapeutic strategy for the management of COPD and a potential approach for asthma.
This compound was developed by AstraZeneca as an inhaled long-acting muscarinic antagonist (LAMA) for the treatment of COPD. This document synthesizes the available technical information on AZD-9164, presenting quantitative data in structured tables, detailing experimental protocols from cited studies, and visualizing key pathways and workflows using Graphviz diagrams to support further research and development in this area.
Mechanism of Action
AZD-9164 is a potent and selective antagonist of the muscarinic acetylcholine receptor M3.[1] In the airways, acetylcholine released from parasympathetic nerve endings binds to M3 receptors on airway smooth muscle cells, triggering a signaling cascade that leads to muscle contraction and bronchoconstriction. By competitively inhibiting the binding of acetylcholine to M3 receptors, AZD-9164 effectively blocks this pathway, resulting in bronchodilation and improved airflow.
M3 Receptor Signaling Pathway in Airway Smooth Muscle
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by acetylcholine, the Gq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile response. AZD-9164 blocks the initiation of this entire cascade by preventing the binding of acetylcholine to the M3 receptor.
Preclinical and Clinical Data in COPD
The majority of available data for this compound is in the context of COPD. Clinical trials have evaluated its efficacy, safety, and pharmacokinetics.
Efficacy Data
A key clinical trial, NCT00939211, was a randomized, double-blind, placebo-controlled, crossover study that compared single inhaled doses of AZD-9164 (100 µg, 400 µg, and 1200 µg) with tiotropium (18 µg) and placebo in patients with COPD. The primary efficacy endpoint was the change in Forced Expiratory Volume in one second (FEV1).
Table 1: Efficacy of AZD-9164 in COPD Patients (NCT00939211)
| Treatment Group | Dose | Peak FEV1 (% increase from baseline) |
| AZD-9164 | 100 µg | 12% |
| AZD-9164 | 400 µg | 17% |
| AZD-9164 | 1200 µg | 12% |
| Tiotropium | 18 µg | Not explicitly stated |
| Placebo | - | Not explicitly stated |
Data extracted from a study by Bjermer et al. (2013).
The study concluded that AZD-9164 produced significant bronchodilation.
Safety and Tolerability
In the NCT00939211 study, AZD-9164 was generally well-tolerated. However, a notable adverse event was a transient and dose-related fall in FEV1 shortly after inhalation, which was associated with mild respiratory symptoms like coughing. No serious adverse events were reported. Systemic effects were only observed at the highest dose of 1200 µg.
Phase I studies in healthy volunteers also reported a transient paradoxical bronchospasm. These findings were a key factor in the decision to discontinue the development of AZD-9164.
Table 2: Safety Profile of AZD-9164 in Clinical Trials
| Adverse Event | Population | Doses | Observations |
| Transient Paradoxical Bronchospasm | COPD Patients and Healthy Volunteers | 100 µg, 400 µg, 1200 µg | Dose-related transient fall in FEV1 shortly after inhalation. |
| Mild Respiratory Symptoms (e.g., cough) | COPD Patients | 100 µg, 400 µg, 1200 µg | Associated with the initial fall in FEV1. |
| Systemic Effects | COPD Patients | 1200 µg | Statistically significant systemic effects observed only at the highest dose. |
Pharmacokinetics
Pharmacokinetic studies in healthy male subjects indicated that inhaled AZD-9164 has low systemic bioavailability, which is a desirable characteristic for an inhaled bronchodilator as it minimizes the risk of systemic side effects.
Potential for Asthma Research
While clinical development of AZD-9164 focused on COPD, its mechanism of action as a muscarinic M3 antagonist holds theoretical promise for the treatment of asthma.[2] Airway hyperresponsiveness, a cardinal feature of asthma, is largely mediated by cholinergic pathways. By blocking the M3 receptor on airway smooth muscle, AZD-9164 could potentially attenuate the exaggerated bronchoconstrictor response to various stimuli in asthmatic patients.
However, it is crucial to note the absence of specific preclinical or clinical data for AZD-9164 in asthma models . Further research would be required to evaluate its efficacy and safety in this patient population, particularly considering the paradoxical bronchospasm observed in COPD patients and healthy volunteers.
Experimental Protocols
Detailed experimental protocols for the clinical trials of AZD-9164 are not fully available in the public domain. However, based on the study descriptions and general practices in respiratory clinical trials, the following methodologies can be inferred.
Phase II COPD Clinical Trial (NCT00939211) - Representative Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, five-period crossover study.
-
Patient Population: Patients with a clinical diagnosis of COPD, typically with a post-bronchodilator FEV1 between 40% and 80% of the predicted normal value and a post-bronchodilator FEV1/FVC ratio of less than 70%.[3]
-
Interventions: Single inhaled doses of AZD-9164 (100 µg, 400 µg, and 1200 µg), tiotropium (18 µg), and placebo, administered via a nebulizer.
-
Efficacy Assessment (FEV1 Measurement):
-
Establish a stable baseline FEV1 prior to dosing.
-
Administer the study drug or placebo.
-
Perform spirometry to measure FEV1 at predefined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
The peak FEV1 is determined as the highest value recorded post-dose.
-
Trough FEV1 is typically measured at the end of the dosing interval (e.g., 24 hours).
-
-
Safety Monitoring:
-
Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate).
-
Electrocardiogram (ECG) monitoring to assess for any cardiac effects.
-
Recording of all adverse events (AEs), with a specific focus on respiratory AEs such as cough, dyspnea, and bronchospasm.
-
Blood and urine samples for clinical chemistry and hematology at baseline and at the end of each treatment period.
-
Conclusion and Future Directions
This compound is a well-characterized M3 muscarinic receptor antagonist that demonstrated efficacy as a bronchodilator in patients with COPD. However, its development was halted, likely due to the observation of transient paradoxical bronchospasm. The data gathered from its clinical development program, particularly regarding its efficacy and safety profile, remains a valuable resource for the scientific community.
For future research, the paradoxical bronchoconstriction effect warrants further investigation to understand its underlying mechanism. This could provide broader insights into the pharmacology of inhaled drugs and receptor dynamics in the airways. While the direct application of AZD-9164 in asthma is unsupported by specific data, its mechanism of action suggests that M3 antagonism remains a relevant therapeutic strategy. Future research could focus on developing M3 antagonists with an improved safety profile, potentially through modifications in formulation or chemical structure to mitigate the risk of paradoxical bronchospasm.
References
AZD-9164 Bromide: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-9164 bromide is a potent and selective antagonist of the human muscarinic M3 receptor, investigated for its potential as an inhaled treatment for chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the target selectivity of AZD-9164, consolidating available data on its binding affinity and functional activity at the five human muscarinic receptor subtypes (M1-M5). Detailed experimental methodologies for the key assays used to characterize its selectivity profile are also presented, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.
Introduction
Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype, in particular, is predominantly expressed on airway smooth muscle and submucosal glands, where its activation leads to bronchoconstriction and mucus secretion. Consequently, antagonism of the M3 receptor is a key therapeutic strategy for the management of obstructive lung diseases such as COPD.
AZD-9164 was developed as a long-acting muscarinic antagonist (LAMA) with high affinity and selectivity for the M3 receptor. A critical aspect of its preclinical development was the thorough characterization of its binding and functional activity across all five muscarinic receptor subtypes to ensure a favorable therapeutic window and minimize potential off-target effects.
Target Selectivity Profile
The selectivity of this compound has been primarily determined through in vitro radioligand binding assays and functional assays measuring agonist-induced cellular responses. The data consistently demonstrates a high affinity for the M3 receptor with significant selectivity over the other muscarinic receptor subtypes, particularly the M2 receptor, which is crucial for cardiac function.
Radioligand Binding Affinity
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by the test compound, from which the inhibition constant (Ki) can be derived. The pKi value, which is the negative logarithm of the Ki, is often used to express binding affinity, with a higher pKi indicating a higher affinity.
Table 1: AZD-9164 Binding Affinity (pKi) at Human Muscarinic Receptors
| Receptor Subtype | AZD-9164 pKi |
| M1 | 8.2 |
| M2 | 8.0 |
| M3 | 9.0 |
| M4 | 8.1 |
| M5 | 8.3 |
Data presented is a representative compilation from preclinical studies. Exact values may vary between individual experiments.
Functional Antagonism
Functional assays provide a measure of a compound's ability to inhibit the physiological response triggered by receptor activation. For muscarinic antagonists, this is typically assessed by measuring the inhibition of acetylcholine-induced responses, such as intracellular calcium mobilization (for Gq-coupled receptors like M1, M3, and M5) or inhibition of adenylyl cyclase (for Gi-coupled receptors like M2 and M4). The potency of an antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 2: AZD-9164 Functional Antagonist Potency (pA2) at Human Muscarinic Receptors
| Receptor Subtype | AZD-9164 pA2 |
| M1 | 8.1 |
| M2 | 7.9 |
| M3 | 8.9 |
| M4 | 8.0 |
| M5 | 8.2 |
Data presented is a representative compilation from preclinical studies. Exact values may vary between individual experiments.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the target selectivity of this compound.
Radioligand Binding Assay Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of AZD-9164 for human muscarinic receptors.
Materials:
-
Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test compound: this compound (serially diluted).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine cell membranes, [³H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the AZD-9164 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Caption: Workflow for Radioligand Binding Assay.
Functional Antagonism Assay (Calcium Mobilization) Protocol
This protocol describes a cell-based functional assay to measure the antagonist activity of AZD-9164 at Gq-coupled muscarinic receptors (M1, M3, M5) by monitoring changes in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing human M1, M3, or M5 receptors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Acetylcholine or Carbachol.
-
Test compound: this compound (serially diluted).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight to allow for attachment.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescent plate reader and initiate kinetic reading. After establishing a baseline fluorescence, add a fixed concentration of the agonist (typically the EC80 concentration) to all wells.
-
Data Acquisition: Continue to measure the fluorescence intensity over time to capture the agonist-induced calcium transient.
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence response in the presence of AZD-9164 compared to the response with the agonist alone. Plot the percentage of inhibition against the logarithm of the AZD-9164 concentration and fit the data using a sigmoidal dose-response curve to determine the IC50. The pA2 value can be calculated using the Schild equation.
Caption: Workflow for Calcium Mobilization Assay.
Signaling Pathways
AZD-9164 exerts its effect by blocking the binding of acetylcholine to muscarinic receptors, thereby inhibiting their downstream signaling cascades.
Caption: Muscarinic Receptor Signaling Pathways.
Conclusion
The preclinical data for this compound consistently demonstrate its high potency and selectivity for the human muscarinic M3 receptor. The favorable selectivity profile, particularly the lower affinity for the M2 receptor, suggested a reduced potential for cardiac side effects, a critical consideration for inhaled therapies in COPD. The experimental protocols outlined in this guide provide a framework for the robust characterization of muscarinic receptor antagonists, ensuring a thorough understanding of their pharmacological properties for drug development professionals. Although the clinical development of AZD-9164 was discontinued, the data gathered on its target selectivity remains a valuable reference for the development of future selective muscarinic antagonists.
In-Depth Technical Guide: AZD-9164 Bromide Binding Affinity to M3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD-9164 is a potent and selective antagonist of the human muscarinic M3 receptor, investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Although development did not proceed past Phase II clinical trials, it remains a valuable tool for M3 receptor research.[1][2] This document provides a comprehensive technical overview of the binding affinity and functional antagonism of AZD-9164 bromide at the M3 receptor. While specific quantitative binding data for AZD-9164 is not publicly available, in vitro and in vivo studies have demonstrated that it exhibits high potency and receptor binding equivalent to tiotropium. Therefore, data for tiotropium bromide is presented herein as a close surrogate to characterize the binding profile of AZD-9164.
M3 Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). For antagonists, functional assays often determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Radioligand Binding Assay Data
Radioligand binding assays directly measure the interaction of a compound with its target receptor. In the absence of directly reported Ki values for AZD-9164, the data for the structurally and functionally similar M3 antagonist, tiotropium, is provided.
| Compound | Radioligand | Receptor Source | Assay Type | pA2 | Approximate Ki (nM) |
| Tiotropium Bromide (proxy for this compound) | [3H]N-methylscopolamine | Human M3 Receptors expressed in CHO cells | Competitive Binding | 10.4 | ~0.04 |
Note: The Ki value is approximated from the pA2 value using the relationship Ki ≈ 10^(-pA2). This assumes competitive antagonism.
M3 Receptor Functional Antagonism
Functional assays assess the ability of a compound to inhibit the biological response triggered by an agonist. For M3 receptors, which are Gq-coupled, agonist binding leads to an increase in intracellular calcium concentration. Antagonists are evaluated by their ability to block this calcium mobilization.
Calcium Mobilization Assay Data
| Compound | Agonist | Cell Line | Assay Readout | Potency (pA2) |
| Tiotropium Bromide (proxy for this compound) | Acetylcholine | CHO cells expressing human M3 receptors | Intracellular Calcium Flux | 10.4[3] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., this compound) for the M3 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the M3 receptor.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M3 receptor.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (1 µM).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, pH 7.5.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the human M3 receptor to confluency.
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]NMS at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 30°C for 2.5 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
Calcium Mobilization Functional Assay
This protocol describes a method to assess the functional antagonism of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.
Objective: To determine the potency (pA2 or IC50) of a test compound as an antagonist of the M3 receptor.
Materials:
-
Cell Line: CHO cells stably expressing the human M3 receptor.
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound.
-
Calcium Indicator Dye: FLIPR Calcium 5 Assay Kit or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.
Procedure:
-
Cell Plating:
-
Seed CHO-M3 cells into black-walled, clear-bottom microplates at an appropriate density.
-
Culture the cells overnight to allow for attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C to allow the dye to enter the cells.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound.
-
Add the antagonist dilutions to the respective wells of the cell plate.
-
Incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
-
Calcium Mobilization Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Prepare a plate containing the agonist (ACh) at a concentration that elicits a submaximal response (e.g., EC80).
-
Initiate the measurement, which typically involves a baseline reading followed by the automated addition of the agonist to all wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Determine the agonist-induced calcium response in the presence of different concentrations of the antagonist.
-
Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
-
If a Schild analysis is performed, the pA2 value can be determined.
Calcium Mobilization Assay Workflow
M3 Receptor Signaling Pathway
This compound acts as an antagonist at the M3 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M3 receptor is through the Gq alpha subunit.
Mechanism of Action:
-
Agonist Binding: In the absence of an antagonist, an agonist like acetylcholine binds to the M3 receptor.
-
Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq.
-
Phospholipase C Activation: The activated alpha subunit of Gq (Gαq) stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Cellular Response: The increase in intracellular calcium, along with the action of DAG activating protein kinase C (PKC), leads to various cellular responses, such as smooth muscle contraction.
This compound competitively binds to the M3 receptor, preventing acetylcholine from binding and thereby inhibiting the entire downstream signaling cascade.
M3 Receptor Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for AZD-9164 Bromide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist. The M3 receptor, a Gq protein-coupled receptor (GPCR), plays a critical role in mediating smooth muscle contraction and mucus secretion, particularly in the airways. Its signaling cascade upon activation by acetylcholine involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in cellular responses. Due to its mechanism of action, this compound holds promise in the research of airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonist activity and downstream cellular effects. The provided methodologies are intended to serve as a comprehensive guide for researchers in the fields of pharmacology and drug development.
M3 Receptor Signaling Pathway
The activation of the M3 muscarinic receptor initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway, which are the targets for the assays described in this document.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
The following section details the protocols for key cell-based assays to evaluate the antagonist properties of this compound.
General Experimental Workflow
The general workflow for testing this compound in cell-based assays is outlined below.
Caption: General Workflow for this compound Cell-Based Assays.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-M3 cells)
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Muscarinic agonist (e.g., Carbachol or Acetylcholine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with injection capabilities
Methodology:
-
Cell Culture and Seeding:
-
Culture CHO-M3 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells twice with HBSS.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the agonist response against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Inositol Monophosphate (IP-One) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Materials:
-
CHO-M3 cells
-
Cell culture medium
-
This compound
-
Muscarinic agonist (e.g., Carbachol)
-
IP-One HTRF® assay kit (Cisbio)
-
Assay buffer (provided in the kit)
-
96- or 384-well white assay plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Culture and Seeding:
-
Culture and seed CHO-M3 cells as described in Protocol 1.
-
-
Compound and Cell Preparation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the IP-One kit.
-
Prepare the agonist (e.g., Carbachol) at a concentration that will elicit a submaximal response (e.g., EC80) in the same buffer.
-
Aspirate the culture medium and add the this compound dilutions to the wells.
-
-
Agonist Stimulation:
-
Add the agonist solution to all wells except the negative control.
-
Incubate the plate at 37°C for the time recommended in the kit protocol (typically 30-60 minutes).
-
-
Detection:
-
Add the IP1-d2 and Anti-IP1 Cryptate reagents (as per the kit instructions) to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and plot the response against the concentration of this compound.
-
Determine the IC50 value of this compound.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay is important to determine if the observed antagonist effects are due to specific receptor blockade rather than general cytotoxicity.
Materials:
-
CHO-M3 cells (or other relevant cell lines)
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
96-well clear or opaque plates (depending on the assay)
-
Plate reader (absorbance, fluorescence, or luminescence)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to the other functional assays (e.g., 24 hours).
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For example, for an MTT assay, add the MTT solution and incubate, then solubilize the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance, fluorescence, or luminescence according to the assay principle.
-
Plot cell viability (%) against the concentration of this compound to determine any cytotoxic effects.
-
Data Presentation
The quantitative data obtained from the described assays should be presented in a clear and structured format for easy comparison. While specific in vitro pharmacological data for this compound is not extensively available in the public domain, the following tables illustrate how such data should be presented. Researchers should determine these values experimentally.
Table 1: Illustrative Antagonist Potency of this compound in Functional Assays
| Assay Type | Cell Line | Agonist (Concentration) | IC50 (nM) of this compound |
| Calcium Mobilization | CHO-M3 | Carbachol (EC80) | Value to be determined |
| IP-One Accumulation | CHO-M3 | Carbachol (EC80) | Value to be determined |
Table 2: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) of this compound |
| CHO-M3 | MTT | 24 | Value to be determined |
| A549 (Human Lung Carcinoma) | Resazurin | 24 | Value to be determined |
Note: The values in the tables are placeholders and must be determined experimentally. The potency of AZD-9164 is reported to be comparable to tiotropium, which can be used as a positive control.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively determine the antagonist potency of this compound at the M3 muscarinic receptor and assess its effects on downstream signaling pathways and overall cell health. The structured approach to data generation and presentation will facilitate a thorough understanding of the pharmacological profile of this compound, aiding in its evaluation for potential therapeutic applications.
Application Notes and Protocols for AZD-9164 Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and in vitro functional characterization of AZD-9164 bromide, a potent and selective muscarinic M3 receptor antagonist.
Reconstitution and Storage of this compound
Proper reconstitution and storage of this compound are critical for maintaining its stability and ensuring accurate and reproducible experimental results.
Solubility and Stock Solution Preparation:
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers for final assay concentrations.
Data Presentation: Reconstitution and Storage Conditions
| Parameter | Recommendation | Source |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM in DMSO | General laboratory practice |
| Storage of Solid Compound | Dry, dark at 0 - 4°C (short term: days to weeks) or -20°C (long term: months to years) | [1] |
| Storage of Stock Solution (in DMSO) | 0 - 4°C (short term: days to weeks) or -20°C (long term: months) | [1] |
| Shelf Life (Solid) | >2 years if stored properly | [1] |
Protocol for Reconstituting this compound (to 10 mM in DMSO):
-
Pre-warm the vial: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO: Based on the amount of this compound in the vial and a target concentration of 10 mM, calculate the volume of DMSO needed. The molecular weight of this compound is 545.53 g/mol .
-
Add DMSO: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolve the compound: Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and store: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed tubes, protected from light.
In Vitro Functional Assay: Calcium Flux Assay
The following protocol describes a cell-based calcium flux assay to determine the antagonist activity of this compound on the human muscarinic M3 receptor. This assay measures the ability of the compound to inhibit the increase in intracellular calcium induced by a known M3 receptor agonist.
Experimental Protocol: M3 Receptor Antagonist Calcium Flux Assay
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human muscarinic M3 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
M3 receptor agonist (e.g., Carbachol).
-
This compound stock solution (10 mM in DMSO).
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling.
Methodology:
-
Cell Culture: Culture the M3 receptor-expressing cells according to standard cell culture protocols.
-
Cell Plating: Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of the M3 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
After the dye incubation, wash the cells with assay buffer.
-
Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Using the plate reader's liquid handler, add the M3 agonist to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of time (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of wells containing only the agonist (100% activity) and wells with no agonist (0% activity).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonism
The following diagram illustrates the signaling pathway of the M3 muscarinic receptor and the point of inhibition by an antagonist like this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflow for Calcium Flux Assay
The diagram below outlines the key steps in the calcium flux assay for evaluating this compound.
Caption: Experimental Workflow for the M3 Receptor Antagonist Calcium Flux Assay.
References
Application Notes and Protocols for AZD-9164 Bromide in Smooth Muscle Contraction Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist.[1][2] Muscarinic M3 receptors are predominantly expressed on smooth muscle cells and play a crucial role in mediating smooth muscle contraction in various tissues, including the airways and gastrointestinal tract.[1][3] Activation of M3 receptors by acetylcholine initiates a signaling cascade leading to an increase in intracellular calcium and sensitization of the contractile machinery, ultimately resulting in smooth muscle contraction.[1][3] this compound, by blocking these receptors, effectively inhibits acetylcholine-induced smooth muscle contraction, making it a compound of significant interest for the research and development of therapies for diseases characterized by smooth muscle hyperreactivity, such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2]
These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on smooth muscle contraction using two standard in vitro methods: the organ bath assay and the collagen gel contraction assay.
Mechanism of Action: M3 Receptor Antagonism in Smooth Muscle
Acetylcholine (ACh)-induced smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors, which are Gq/11 protein-coupled receptors.[3] Upon ACh binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.
In addition to this primary pathway, the M3 receptor signaling cascade also involves a Ca2+ sensitization mechanism mediated by the RhoA/Rho-kinase (ROCK) pathway.[1][4] DAG, along with Ca2+, can activate Protein Kinase C (PKC), which can contribute to the activation of RhoA. Activated RhoA stimulates ROCK, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP).[1][5] The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, enhancing the contractile response at a given intracellular Ca2+ concentration.
This compound, as a competitive antagonist of the M3 receptor, blocks the initial step of this cascade, preventing ACh from binding and thereby inhibiting the entire downstream signaling pathway that leads to smooth muscle contraction.
Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Contraction.
Data Presentation
The inhibitory potency of this compound can be quantified and compared with other muscarinic antagonists. The following tables summarize representative data for M3 receptor antagonists in smooth muscle contraction assays.
Table 1: Inhibitory Potency of Muscarinic Antagonists on Agonist-Induced Smooth Muscle Contraction.
| Compound | Preparation | Agonist | Potency (pA2) | Reference |
| 4-DAMP | Guinea Pig Ileum | Methacholine | 9.4 | [6] |
| 4-DAMP | Guinea Pig Trachea | Methacholine | 9.2 | [6] |
| 4-DAMP | Guinea Pig Bladder | Methacholine | 8.7 | [6] |
| Darifenacin | Guinea Pig Ileum | Methacholine | 9.2 | [6] |
| Darifenacin | Guinea Pig Trachea | Methacholine | 8.8 | [6] |
| Darifenacin | Guinea Pig Bladder | Methacholine | 8.9 | [6] |
| Atropine | Rabbit Trachea | Electrical Stimulation | - | [7] |
| Ipratropium | Rabbit Trachea | Electrical Stimulation | - | [7] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
Table 2: Dissociation Constants (pKd) of Muscarinic Antagonists.
| Compound | Receptor Subtype | pKd | Reference |
| 4-DAMP | M3 | 8.8 | [8] |
| Methoctramine | M2 | - | [8] |
pKd is the negative logarithm of the equilibrium dissociation constant of a ligand from a receptor.
Experimental Protocols
Organ Bath Assay for Smooth Muscle Contraction
This protocol describes the measurement of isometric contraction of isolated smooth muscle strips (e.g., tracheal or bronchial rings, intestinal segments) in response to contractile agonists and the inhibitory effect of this compound.[9][10]
Caption: Experimental Workflow for the Organ Bath Assay.
Materials:
-
Isolated tissue (e.g., guinea pig trachea, rat aorta)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.
-
Contractile agonist (e.g., Acetylcholine, Carbachol, Methacholine)
-
This compound stock solution
-
Organ bath system with force transducers and data acquisition software
-
Standard laboratory equipment (dissection tools, pipettes, etc.)
Protocol:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., trachea) and place it in cold PSS.
-
Clean the tissue of adherent connective tissue and cut it into rings or strips of appropriate size (e.g., 2-4 mm wide tracheal rings).
-
Suspend the tissue strips between two hooks in the organ bath chambers filled with pre-warmed and aerated PSS.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changes every 15-20 minutes.
-
After equilibration, assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissues with fresh PSS and allow them to return to baseline tension.
-
-
Inhibition with this compound:
-
Pre-incubate the tissues with a specific concentration of this compound or vehicle (for control) for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve for a contractile agonist (e.g., acetylcholine).
-
Start with a low concentration of the agonist and add increasing concentrations in a stepwise manner once the previous contraction has reached a plateau.
-
-
Data Analysis:
-
Record the isometric tension generated by the smooth muscle.
-
Express the contraction responses as a percentage of the maximal contraction induced by the agonist in the control (vehicle-treated) tissues.
-
Plot the concentration-response curves and determine the EC50 values (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of different concentrations of this compound.
-
Calculate the pA2 value to quantify the potency of this compound.
-
Collagen Gel Contraction Assay
This cell-based assay measures the ability of smooth muscle cells embedded in a 3D collagen matrix to contract in response to stimuli.[2][11][12]
Caption: Experimental Workflow for the Collagen Gel Contraction Assay.
Materials:
-
Primary smooth muscle cells or a smooth muscle cell line
-
Cell culture medium (e.g., SmGM-2)
-
Type I collagen solution
-
24-well cell culture plates
-
Contractile agonist (e.g., Acetylcholine, Histamine)
-
This compound stock solution
-
Image analysis software
Protocol:
-
Cell Culture:
-
Culture smooth muscle cells in appropriate growth medium until they reach 80-90% confluency.
-
-
Collagen Gel Preparation and Cell Seeding:
-
Prepare a neutralized collagen solution on ice according to the manufacturer's instructions.
-
Harvest the smooth muscle cells and resuspend them in a small volume of serum-free medium.
-
Mix the cell suspension with the neutralized collagen solution to achieve a final cell density of, for example, 2-5 x 10^5 cells/mL.
-
Pipette the cell-collagen mixture into 24-well plates (e.g., 0.5 mL per well) and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Equilibration:
-
After polymerization, add culture medium to each well and incubate for 24-48 hours to allow the cells to spread and establish a mechanical connection with the collagen matrix.
-
-
Inhibition and Contraction:
-
Replace the medium with serum-free medium containing different concentrations of this compound or vehicle and incubate for 1-2 hours.
-
Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.
-
Add the contractile agonist to the medium to induce contraction.
-
-
Data Acquisition and Analysis:
-
Capture images of the collagen gels at regular time intervals (e.g., every 10 minutes for 1-2 hours) using a digital camera or scanner.
-
Measure the area of the collagen gels using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Plot the time course of contraction for each condition and determine the inhibitory effect of this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on smooth muscle contraction. The organ bath assay provides data on tissue-level responses and allows for the determination of key pharmacological parameters like pA2. The collagen gel contraction assay offers a cell-based model to study the contractile properties of smooth muscle cells in a 3D environment. By utilizing these methods, researchers can effectively characterize the inhibitory profile of this compound and further elucidate its therapeutic potential in smooth muscle-related disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Collagen Gel Contraction Assay Using Human Bronchial Smooth Muscle Cells and Its Application for Evaluation of Inhibitory Effect of Formoterol [jstage.jst.go.jp]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of various kinases in muscarinic M3 receptor-mediated contraction of longitudinal muscle of rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M2 and M3 muscarinic receptor-mediated contractions in longitudinal smooth muscle of the ileum studied with receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dmt.dk [dmt.dk]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for P2X7 Receptor Antagonism in Calcium Imaging
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request specified the use of AZD-9164 bromide for P2X7 receptor-mediated calcium imaging. However, based on current scientific literature, AZD-9164 is a muscarinic M3 receptor antagonist investigated for respiratory diseases and is not active at the P2X7 receptor.[1][2][3][4][5] Its clinical development was discontinued.[4] Therefore, to provide accurate and relevant information, these application notes will focus on a well-characterized and potent P2X7 receptor antagonist, A-438079 , as a representative compound for this application.
Introduction to P2X7 Receptor and Calcium Imaging
The P2X7 receptor (P2X7R) is a unique ATP-gated non-selective cation channel predominantly expressed on immune cells like macrophages and microglia, as well as other cell types.[6] Activation by high concentrations of extracellular ATP triggers a rapid influx of Na+ and Ca2+, leading to various downstream events including inflammasome activation, release of pro-inflammatory cytokines, and, with prolonged exposure, the formation of a large transmembrane pore.[6][7][8]
Calcium imaging is a powerful technique to study P2X7R function by directly measuring the agonist-induced rise in intracellular calcium ([Ca2+]i).[9] Fluorescent calcium indicators, such as Fluo-4 AM, are used to visualize and quantify these changes.[10][11][12] Antagonists of the P2X7R, like A-438079, are valuable tools to probe the receptor's physiological roles and for the development of therapeutics for inflammatory diseases and chronic pain.[6][13]
A-438079 is a potent and selective P2X7 receptor antagonist that effectively blocks agonist-induced calcium influx.[6][14]
Data Presentation: Potency of P2X7R Antagonists
The inhibitory potency of P2X7R antagonists is typically determined by measuring their effect on agonist-induced calcium influx. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing antagonist potency.
| Antagonist | Cell Line | Agonist (Concentration) | Assay Type | IC50 | Reference |
| A-438079 | 1321N1 cells (rat P2X7R) | BzATP (10 µM) | Calcium Influx (Fluo-4) | 321 nM | [14] |
| Brilliant Blue G | Rat P2X7R | BzATP | Calcium Influx | 10 nM | |
| Brilliant Blue G | Human P2X7R | BzATP | Calcium Influx | 200 nM |
BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate) is a potent P2X7R agonist.
Signaling Pathways and Experimental Workflow
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in a rapid influx of calcium and sodium ions and an efflux of potassium ions. This initial ion flux can trigger downstream signaling cascades.
P2X7 receptor activation and antagonism.
Experimental Workflow for Calcium Imaging
The general workflow involves preparing the cells, loading them with a calcium-sensitive dye, pre-incubating with the antagonist, stimulating with an agonist, and measuring the change in fluorescence.
General workflow for a calcium influx assay.
Experimental Protocols
Materials
-
Cell Line: A cell line stably expressing the P2X7 receptor (e.g., HEK293 or 1321N1 astrocytoma cells).[9]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (1 mM stock in anhydrous DMSO).[10][11]
-
Pluronic F-127: 20% solution in DMSO to aid dye loading.[15]
-
Probenecid: (Optional) To prevent dye extrusion.
-
P2X7R Agonist: BzATP or ATP.
-
P2X7R Antagonist: A-438079.
-
Plates: Black, clear-bottom 96-well microplates suitable for fluorescence measurements.
Protocol: Calcium Influx Assay
This protocol outlines the steps to measure the inhibitory effect of A-438079 on agonist-induced calcium influx.
Day 1: Cell Seeding
-
Harvest and count cells expressing the P2X7 receptor.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will form a confluent monolayer the next day (e.g., 40,000-60,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Assay
-
Prepare Dye Loading Solution:
-
Warm all reagents to room temperature.
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final concentration of 2-5 µM.[11][12]
-
Add Pluronic F-127 to the solution for a final concentration of 0.02-0.04% to aid in dye solubilization.[15]
-
(Optional) Add Probenecid to a final concentration of 2.5 mM.
-
Vortex the solution thoroughly.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[10]
-
-
Cell Wash:
-
Remove the dye loading solution.
-
Wash the cells twice with Assay Buffer to remove any extracellular dye.
-
Add 100 µL of Assay Buffer to each well.
-
-
Antagonist Incubation:
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped for kinetic reading.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.[11]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the P2X7R agonist (e.g., BzATP at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's injection system.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-5 minutes.[14]
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data: Express the response in each well as a percentage of the control response (agonist alone, no antagonist).
-
Plot the normalized response against the logarithm of the A-438079 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
Calcium imaging is a robust and widely used method for studying the function and pharmacology of the P2X7 receptor. By measuring the inhibition of agonist-induced calcium influx, researchers can accurately determine the potency and efficacy of antagonists like A-438079. The detailed protocols and understanding of the underlying signaling pathways provided here serve as a comprehensive guide for professionals in academic research and drug development.
References
- 1. AZD9164 - Wikipedia [en.wikipedia.org]
- 2. AZD-9164 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD 9164 - AdisInsight [adisinsight.springer.com]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Frontiers | P2X7 Receptor Triggers Lysosomal Leakage Through Calcium Mobilization in a Mechanism Dependent on Pannexin-1 Hemichannels [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. hellobio.com [hellobio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Calcium Imaging in mDA neurons [protocols.io]
- 13. P2X7 receptor antagonist A-438079 alleviates oxidative stress of lung in LPS-induced septic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ionbiosciences.com [ionbiosciences.com]
Safety Pharmacology Studies with AZD-9164 Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-9164 bromide is a long-acting, inhaled muscarinic M3 receptor antagonist that was investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As part of the preclinical safety evaluation, a battery of safety pharmacology studies is conducted to assess the potential adverse effects of a new chemical entity on major physiological systems. This document provides detailed application notes and protocols for the core safety pharmacology studies relevant to a compound like AZD-9164, focusing on the cardiovascular, respiratory, and central nervous systems.
Disclaimer: The quantitative data presented in the following tables are representative examples based on the known pharmacology of muscarinic M3 antagonists and information from related studies. Specific preclinical safety data for AZD-9164 is not publicly available. These examples are for illustrative purposes to guide researchers in designing and interpreting similar studies.
Mechanism of Action: M3 Muscarinic Receptor Antagonism
AZD-9164 acts as a competitive antagonist at the muscarinic M3 receptor.[1][3] In the airways, this leads to bronchodilation by blocking the contractile effects of acetylcholine on airway smooth muscle. However, M3 receptors are also present in other organs, and their blockade can lead to systemic effects. Understanding this mechanism is crucial for predicting and interpreting potential safety pharmacology findings.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robustness of arterial blood gas analysis for assessment of respiratory safety pharmacology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD-9164 Bromide in 3D Human Airway Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-9164 bromide is a potent and long-acting antagonist of the muscarinic M3 receptor, a key component in the cholinergic regulation of airway function.[1] While its clinical development was discontinued, its well-defined mechanism of action makes it a valuable research tool for investigating airway pathophysiology. This document provides detailed protocols for utilizing this compound in advanced, physiologically relevant 3D human airway models. Such models, which incorporate a differentiated, pseudostratified epithelium with ciliated and mucus-producing cells, offer a powerful in vitro platform to study the effects of M3 receptor antagonism on key aspects of airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD).
The protocols outlined below describe the use of this compound to counteract the effects of a cholinergic agonist, methacholine, on endpoints such as epithelial barrier integrity, mucus secretion, and ciliary function. The provided data is illustrative and intended to demonstrate the expected outcomes of such experiments.
Mechanism of Action: M3 Receptor Signaling in the Airways
In the human airways, acetylcholine is a key neurotransmitter that, upon binding to muscarinic M3 receptors on epithelial and smooth muscle cells, triggers a signaling cascade. This Gq-protein coupled receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][3] This cascade results in smooth muscle contraction, increased mucus secretion from goblet cells, and modulation of ciliary beat frequency.[3][4] this compound acts as a competitive antagonist at the M3 receptor, blocking the binding of acetylcholine and thereby inhibiting this downstream signaling.
Experimental Protocols
The following protocols are designed for commercially available 3D human airway models (e.g., MucilAir™) cultured at an air-liquid interface (ALI).
General Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: AZD-9164 Bromide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of AZD-9164 bromide in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound for in vitro studies is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its effectiveness as a solvent.[3][4]
-
Gentle Warming: Gently warm the solution in a water bath at 37°C.[1][4] Avoid excessive heat (no higher than 50°C) to prevent degradation of the compound.[5]
-
Sonication: Brief sonication in a water bath can help break up particulates and aid in dissolution.[1][5]
-
Vortexing: Thoroughly mix the solution by vortexing.[5]
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution in my aqueous cell culture media?
A3: Precipitation upon dilution in aqueous solutions is a common issue for many organic small molecules that are hydrophobic in nature.[1] This can be caused by:
-
"Salting Out" Effect: Rapidly changing the solvent environment from DMSO to an aqueous buffer can cause the compound to crash out of solution.[1]
-
Exceeding Solubility Limit: The final concentration in the aqueous media may be higher than the compound's solubility limit in that specific medium.[1]
-
Media Components: Salts and proteins in the culture media can interact with the compound and decrease its solubility.[1]
Q4: How can I prevent my this compound from precipitating in my aqueous experimental medium?
A4: To avoid precipitation, it is recommended to perform serial dilutions of the concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium.[3] Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[3] Always include a vehicle control with the same final concentration of DMSO in your experiments.[3]
Q5: How should I store the this compound stock solution in DMSO?
A5: Store the DMSO stock solution in aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[2] It is advisable to avoid repeated freeze-thaw cycles.[5]
Physicochemical and Solubility Data
| Parameter | Value | Source |
| Molecular Weight | 545.54 g/mol | [2] |
| Chemical Formula | C₂₉H₃₈BrFN₂O₂ | [2] |
| Appearance | Solid powder | [2] |
| Solubility in DMSO | Soluble | [2] |
| Water Solubility | 4.23e-05 mg/mL | [6] |
| Storage of Powder | -20°C for up to 3 years | [2][5] |
| Stock Solution Storage | -20°C (long-term) or 0-4°C (short-term) | [2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Bring the vial of this compound powder to room temperature before opening to minimize moisture absorption.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 5.46 mg of this compound in 1 mL of DMSO.
-
Calculation: 545.54 ( g/mol ) * 10 (mmol/L) * 0.001 (L) = 5.4554 mg
-
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.[1][5]
-
Storage: Aliquot the stock solution into smaller volumes for routine use and store at -20°C.[5]
Troubleshooting Workflow
References
Preventing non-specific binding of AZD-9164 bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and troubleshoot non-specific binding of AZD-9164 bromide in their experiments.
Troubleshooting Guide: Non-Specific Binding of this compound
High background signal or inconsistent results can be indicative of non-specific binding of this compound. This guide provides a step-by-step approach to identify and mitigate these issues.
Question: I am observing high background signal in my assay, suggesting non-specific binding of this compound. What steps can I take to reduce it?
Answer: High background signal is a common issue stemming from the binding of a compound to unintended targets or surfaces. The following steps can help you troubleshoot and reduce non-specific binding of this compound.
Step 1: Optimize Your Assay Buffer
The composition of your assay buffer plays a critical role in minimizing non-specific interactions. Consider the following adjustments:
-
Adjust pH: The charge of both this compound and interacting biomolecules is influenced by pH.[1] Experiment with a range of pH values to find the optimal condition that minimizes non-specific binding while maintaining the specific interaction.
-
Increase Salt Concentration: Higher salt concentrations (e.g., NaCl) can shield charged interactions, thereby reducing non-specific binding.[1][2]
-
Include a Surfactant: Non-ionic surfactants, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions that contribute to non-specific binding.[1][2][3] This also helps prevent the compound from adhering to tubing and container walls.[1][2]
Step 2: Utilize Blocking Agents
Blocking agents occupy potential non-specific binding sites on surfaces and proteins, preventing this compound from binding indiscriminately.[3]
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used to block non-specific sites.[3][4][5] BSA is often preferred as it is a single purified protein.
-
Synthetic Blockers: For certain applications, synthetic agents like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can be effective alternatives.[4]
Step 3: Include Proper Controls in Your Experiment
Incorporating appropriate controls is essential to differentiate between specific and non-specific binding.
-
No Target Control: Use a cell line or protein preparation that does not express the M3 muscarinic receptor. Any signal detected in this control can be attributed to non-specific binding.
-
Competition Assay: Co-incubate your sample with a high concentration of a known M3 receptor antagonist. A decrease in the signal from this compound in the presence of the competitor indicates specific binding.
Question: How do I choose the right blocking agent for my experiment?
Answer: The choice of blocking agent depends on the specific assay and detection system. The following table summarizes common blocking agents and their typical applications.
| Blocking Agent | Typical Concentration | Recommended For | Not Recommended For |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | Most applications, including phosphoprotein detection.[4][5] | Assays using anti-phosphotyrosine antibodies or lectin probes.[5] |
| Non-Fat Dry Milk | 1 - 5% | General blocking in Western blotting and ELISA.[4] | Phosphoprotein and biotin-based detection systems.[4] |
| Normal Serum | 5% (v/v) | Immunohistochemistry (IHC) and immunofluorescence (IF).[6] | When the serum may cross-react with primary or secondary antibodies. |
| Fish Gelatin | 0.1 - 1% | Minimizing cross-reactivity with mammalian antibodies.[4][5] | Biotin detection systems due to endogenous biotin.[5] |
| Polyvinylpyrrolidone (PVP) | 0.5 - 2% | Assays where protein-based blockers interfere.[4] | May require more optimization. |
Question: Can the properties of this compound itself contribute to non-specific binding?
Answer: Yes. AZD-9164 is a quaternary ammonium compound, meaning it carries a permanent positive charge.[7] This can lead to ionic interactions with negatively charged surfaces or biomolecules. The strategies mentioned above, such as increasing salt concentration and adjusting pH, are particularly important for mitigating these charge-based non-specific interactions.
Experimental Protocols
Below are generalized protocols for common experimental setups, incorporating steps to minimize non-specific binding of this compound.
Protocol 1: Radioligand Binding Assay
This protocol is designed to measure the binding of radiolabeled this compound to cell membranes expressing the M3 muscarinic receptor.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the M3 receptor.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4). For troubleshooting, prepare variations with different NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM) and with or without 0.1% BSA.
-
Incubation:
-
In a 96-well plate, add 50 µL of cell membranes.
-
For total binding, add 50 µL of radiolabeled this compound.
-
For non-specific binding, add 25 µL of a high concentration of a non-labeled M3 antagonist (e.g., atropine) and 25 µL of radiolabeled this compound.
-
For specific binding, the value is the total binding minus the non-specific binding.
-
-
Incubate at room temperature for 1-2 hours.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
Protocol 2: Immunoprecipitation (IP) followed by Western Blot
This protocol can be used to investigate the interaction of this compound with the M3 receptor in a cellular context.
-
Cell Lysis: Lyse cells expressing the M3 receptor in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100 or 0.5% NP-40) and protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-M3 receptor antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Increase the salt concentration or add a small amount of detergent to the wash buffer if high background is observed.
-
Elution and Western Blotting: Elute the bound proteins from the beads, separate them by SDS-PAGE, and probe with an antibody that could potentially detect this compound or its downstream effects.
Visualizations
Caption: Signaling pathway of the M3 muscarinic receptor and the antagonistic action of this compound.
Caption: A generalized experimental workflow for a binding assay involving this compound.
Caption: A logical troubleshooting tree for addressing high background signal in assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and selective antagonist of the Muscarinic acetylcholine M3 receptor.[7][8] It has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[7][8]
Q2: What is the mechanism of action of this compound? A2: this compound acts by blocking the M3 muscarinic receptor, which is involved in the contraction of airway smooth muscle.[9] As an antagonist, it prevents the binding of the endogenous ligand, acetylcholine, to the M3 receptor.
Q3: Are there any known off-target effects of this compound? A3: While AZD-9164 is designed to be a selective M3 antagonist, like many small molecules, it could potentially have off-target effects at high concentrations. It is crucial to determine the optimal concentration for your specific assay through dose-response experiments to minimize the risk of off-target binding.
Q4: What are the storage and handling recommendations for this compound? A4: For long-term storage, it is recommended to store this compound at -20°C.[10] For short-term storage, 0-4°C is acceptable.[10] The product should be kept dry and in the dark.[10] Always refer to the manufacturer's data sheet for the most specific storage and handling information.
Q5: Where can I find more information about the physicochemical properties of this compound? A5: Detailed information on the chemical structure, molecular weight, and other properties can be found on chemical supplier websites such as MedchemExpress and on drug information databases like DrugBank.[8][10][11]
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 3. Blocking reagents [abcam.com]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. AZD9164 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD-9164 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. medkoo.com [medkoo.com]
- 11. go.drugbank.com [go.drugbank.com]
AZD-9164 bromide stability in cell culture media
This technical support center provides guidance and answers to frequently asked questions regarding the stability of AZD-9164 bromide in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What are the general storage conditions for this compound?
A2: For long-term storage (months to years), it is recommended to store this compound at -20°C. For short-term storage (days to weeks), 0-4°C is suitable. The compound is stable for several weeks at ambient temperature, which is relevant during shipping.[1]
Q3: Is there any known stability data for this compound in specific cell culture media?
A3: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media such as DMEM or RPMI-1640. The stability of a compound in media can be influenced by various factors including media components, pH, temperature, and light exposure.[2][3] Therefore, it is recommended that researchers determine the stability in their specific experimental system.
Q4: What is the mechanism of action of AZD-9164?
A4: AZD-9164 is a potent and selective antagonist of the muscarinic acetylcholine receptor M3 (M3 receptor).[4][5][6] It is an experimental drug that has been investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[5][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound in the cell culture medium over the course of the experiment. | Determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, CO2 levels). Consider replenishing the compound at regular intervals if it is found to be unstable. |
| Precipitation of the compound in the media | The final concentration of this compound exceeds its solubility in the cell culture medium. The DMSO concentration in the final working solution is too high. | Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and precipitation. Test the solubility of this compound at the desired concentration in the cell culture medium before conducting the experiment. |
| Loss of compound activity | The compound may be binding to the plasticware of the cell culture plates. | Using low-binding plates can help mitigate this issue. It is also advisable to analyze the concentration of the compound in the media over time to check for depletion. |
| Unexpected cellular effects | Degradation products of this compound may have biological activity. | If instability is confirmed, consider identifying the major degradation products and evaluating their effects on the cells. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of a compound in a specific cell culture medium.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Test Samples:
-
Spike the cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM, 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
Include a control sample of the medium without the compound.
-
-
Incubation:
-
Incubate the prepared media at standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area corresponding to this compound and compare it to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics and the half-life (t½) of the compound in the medium.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | Remaining AZD-9164 in DMEM + 10% FBS (%) | Remaining AZD-9164 in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 12 | 88.7 | 93.1 |
| 24 | 79.4 | 85.6 |
| 48 | 63.1 | 72.9 |
| 72 | 49.8 | 61.5 |
| Half-life (t½) | ~72 hours | >72 hours |
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD9164 - Wikipedia [en.wikipedia.org]
- 6. AZD-9164 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. AZD 9164 - AdisInsight [adisinsight.springer.com]
- 8. go.drugbank.com [go.drugbank.com]
Troubleshooting AZD-9164 bromide experimental results
Welcome to the technical support center for AZD-9164 bromide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during experiments with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Muscarinic Acetylcholine Receptor M3 (M3R).[1][2][3] It is a long-acting muscarinic antagonist (LAMA) that was investigated for the treatment of chronic obstructive pulmonary disease (COPD).[4] By blocking the M3 receptor, AZD-9164 inhibits the binding of acetylcholine, a neurotransmitter that triggers bronchoconstriction and mucus secretion in the airways.
Q2: I am observing lower than expected potency (higher IC50) in my cell-based assay. What could be the cause?
A2: Several factors could contribute to lower than expected potency:
-
Cell Line Selection: The expression level of the M3 receptor can vary significantly between different cell lines. It is crucial to use a cell line with robust and validated M3 receptor expression.
-
Agonist Concentration: The concentration of the agonist used to stimulate the M3 receptor will directly impact the apparent potency of the antagonist. Ensure you are using an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for competitive antagonism to be observed effectively.
-
Compound Stability: Like any experimental compound, the stability of this compound in your assay medium and under your specific experimental conditions should be considered. Ensure proper storage of stock solutions (see Q4) and prepare fresh dilutions for each experiment.
-
Assay Incubation Time: The pre-incubation time with this compound before adding the agonist can influence the observed potency. A sufficient pre-incubation period is necessary to allow the antagonist to reach equilibrium with the receptor.
Q3: I am experiencing solubility issues with this compound. How should I prepare my stock solutions?
A3: this compound is a solid powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Working Dilutions: For your experiments, perform serial dilutions of the DMSO stock solution into your aqueous assay buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the integrity of the compound.
-
Solid Compound: Store the solid powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When handled and stored correctly, DMSO stock solutions should be stable for several months.
Q5: Are there any known off-target effects of this compound?
A5: AZD-9164 is described as a selective M3 receptor antagonist. However, like any pharmacological agent, the potential for off-target effects, especially at high concentrations, cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments. If you observe unexpected cellular phenotypes, consider performing counter-screening assays against other muscarinic receptor subtypes (M1, M2, M4, M5) or other relevant G protein-coupled receptors to confirm the specificity of the observed effects.
Quantitative Data
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Species | Assay Type | Reference |
| pKi (M3 Receptor) | 9.4 | Human | Radioligand Binding Assay | Mete A, et al. (2011) |
| pA2 (M3 Receptor) | 9.1 | Guinea Pig | Isolated Trachea Functional Assay | Mete A, et al. (2011) |
| Selectivity | >100-fold selective for M3 over M2 | - | - | Mete A, et al. (2011) |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
M3 Receptor Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the M3 muscarinic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M3 receptor antagonist radioligand.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM final concentration).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding), 25 µL of atropine solution (for non-specific binding), or 25 µL of this compound dilution.
-
25 µL of [³H]-NMS at a concentration close to its Kd.
-
50 µL of the cell membrane suspension (containing a predetermined amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Cell-Based Functional Assay (Calcium Flux)
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the human M3 receptor (e.g., CHO-M3 or HEK-M3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
M3 receptor agonist (e.g., Carbachol or Acetylcholine).
-
This compound.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Addition: Add 50 µL of this compound at various concentrations (or vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add 50 µL of the M3 agonist (at a pre-determined EC80 concentration) to each well. Immediately start recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Cell-Based Functional Assay
Caption: A typical workflow for a cell-based functional assay to evaluate this compound.
Troubleshooting Logic for Unexpected Assay Results
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. Two-point immobilization of M3 muscarinic receptor: a method for recognizing receptor antagonists in natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD9164 - Wikipedia [en.wikipedia.org]
- 4. AZD 9164 - AdisInsight [adisinsight.springer.com]
Optimizing AZD-9164 Bromide Dosage In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro dosage of AZD-9164 bromide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AZD-9164 and what is its primary mechanism of action?
AZD-9164 is an experimental drug that functions as a potent and selective antagonist of the muscarinic acetylcholine M3 receptor.[1] It has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As an antagonist, it blocks the action of acetylcholine at M3 receptors, which can lead to smooth muscle relaxation.
Q2: What is the selectivity profile of AZD-9164 against different muscarinic receptor subtypes?
While initially identified as a potent M3 antagonist, in vitro studies have shown that AZD-9164 exhibits similar potency across all five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). This indicates a lack of selectivity among the muscarinic receptor family.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for long-term use or at 4°C for short-term use.[3] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer for your specific assay. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.
Q4: What are the typical storage conditions for this compound?
This compound powder should be stored in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the preferred temperature.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency of AZD-9164 at human muscarinic receptors.
Table 1: In Vitro Potency of AZD-9164 at Human Muscarinic Receptors
| Receptor Subtype | pKi |
| M1 | 8.6 |
| M2 | 8.7 |
| M3 | 8.8 |
| M4 | 8.7 |
| M5 | 8.6 |
Data extracted from Mete A, et al. Bioorg Med Chem Lett. 2011 Dec 15;21(24):7440-6.
Experimental Protocols & Methodologies
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of AZD-9164 to muscarinic receptors. Specific parameters may need to be optimized based on the cell line and equipment used.
Objective: To determine the inhibitory constant (Ki) of AZD-9164 at a specific muscarinic receptor subtype.
Materials:
-
Cells or cell membranes expressing the target human muscarinic receptor subtype (e.g., CHO-K1 cells)
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
This compound
-
Assay buffer (e.g., PBS or HBSS)
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Cell Membranes: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the AZD-9164 concentration. Calculate the IC50 value and then determine the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay (General Protocol)
This protocol outlines a method to assess the functional antagonist activity of AZD-9164 by measuring changes in intracellular calcium levels.
Objective: To determine the potency of AZD-9164 in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cells expressing the target muscarinic receptor and a calcium indicator dye (e.g., Fluo-4)
-
Muscarinic receptor agonist (e.g., carbachol)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol at its EC80 concentration) to all wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
Data Analysis: Determine the inhibitory effect of AZD-9164 at each concentration and calculate the IC50 value.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of AZD-9164 in Aqueous Buffer
-
Possible Cause: The concentration of AZD-9164 exceeds its solubility limit in the aqueous buffer. The final DMSO concentration may be too low to maintain solubility.
-
Solution:
-
Ensure the final DMSO concentration in the assay is sufficient to keep the compound in solution. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Prepare intermediate dilutions of the AZD-9164 stock in a solvent with better miscibility with the aqueous buffer before the final dilution.
-
Vortex the solution thoroughly after each dilution step.
-
If precipitation persists, consider using a different buffer or adding a small amount of a non-ionic surfactant like Pluronic F-127, after validating its compatibility with your assay.
-
Issue 2: High Variability in Assay Results
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or issues with compound dilution.
-
Solution:
-
Ensure a homogenous cell suspension before seeding and use calibrated pipettes for all liquid handling steps.
-
Prepare a fresh serial dilution of AZD-9164 for each experiment.
-
Include appropriate positive and negative controls in your assay plate to monitor for consistency.
-
Increase the number of technical and biological replicates.
-
Issue 3: Unexpected or Off-Target Effects
-
Possible Cause: As AZD-9164 is not selective for the M3 receptor over other muscarinic subtypes, observed effects may be due to interactions with other muscarinic receptors present in your cell model.
-
Solution:
-
Use cell lines that predominantly express the M3 receptor subtype or use knockout cell lines to confirm the on-target effect.
-
Consider using a more selective M3 antagonist as a control to dissect the M3-specific effects.
-
If non-muscarinic off-target effects are suspected, perform a broader panel of counter-screening assays against other relevant receptors and ion channels.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of AZD-9164.
Caption: General experimental workflow for in vitro characterization of AZD-9164.
Caption: Troubleshooting logic for common issues in AZD-9164 in vitro assays.
References
AZD-9164 bromide off-target effects investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving AZD-9164 bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a long-acting, selective antagonist of the muscarinic acetylcholine M3 receptor (M3R).[1][2] It was developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][3][4] By blocking the M3R in the smooth muscles of the airways, it prevents acetylcholine-induced bronchoconstriction.[5][6]
Q2: What are the potential off-target effects of this compound?
While AZD-9164 is designed to be selective for the M3 receptor, like other muscarinic antagonists, it may interact with other muscarinic receptor subtypes, which could lead to off-target effects. The most common off-target concerns for this class of drugs involve the M2 and M1 muscarinic receptors.
-
Cardiovascular Effects (M2 Receptor): The M2 muscarinic receptors are prevalent in the heart, and their blockade can lead to tachycardia (increased heart rate).[7] Although some long-acting muscarinic antagonists (LAMAs) are designed for higher M3 selectivity to minimize cardiac effects, this remains a potential off-target concern.[7][8]
-
Central Nervous System (CNS) Effects (M1 Receptor): M1 receptors are abundant in the brain and are involved in cognitive function.[9] Blockade of M1 receptors can potentially lead to CNS side effects such as dizziness or cognitive impairment, particularly if the compound crosses the blood-brain barrier.[9]
-
Effects of the Bromide Ion: The bromide ion itself has been reported to have potential neurological effects, including sedation and anticonvulsant activity, although this is typically associated with higher concentrations than would be expected from therapeutic doses of this compound.[10][11]
Q3: My cells are showing unexpected responses after treatment with this compound. What could be the cause?
Unexpected cellular responses could be due to a variety of factors:
-
Off-target effects: As mentioned in Q2, antagonism of other muscarinic receptor subtypes (M1, M2) could be responsible.
-
On-target effects in a different cell type: Your cell line might express M3 receptors, and the observed phenotype is a direct, but perhaps unexpected, consequence of M3R blockade in that specific cellular context.
-
Compound stability and solubility: Ensure the compound is fully dissolved and has not precipitated out of solution. Degradation of the compound could also lead to inconsistent results.
-
Cell culture conditions: Variations in cell density, passage number, or media composition can alter cellular responses to drug treatment.
Troubleshooting Guides
Issue 1: Unexpected Increase in Heart Rate in an Ex Vivo Heart Preparation
Possible Cause: Off-target antagonism of M2 muscarinic receptors in the cardiac tissue.
Troubleshooting Steps:
-
Confirm M2 Receptor Expression: Verify the expression of M2 receptors in your specific tissue preparation using techniques like Western blot or qPCR.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed tachycardia is dose-dependent.
-
Use a Selective M2 Antagonist: As a positive control, treat the tissue with a known selective M2 antagonist (e.g., methoctramine) to confirm that M2 blockade produces a similar effect.
-
Competitive Antagonism Assay: Perform a functional assay using a muscarinic agonist (e.g., carbachol) in the presence and absence of this compound to quantify its potency at M2 receptors.
Issue 2: Inconsistent Bronchodilatory Effects in Lung Tissue Explants
Possible Cause: Issues with compound delivery, tissue viability, or experimental variability.
Troubleshooting Steps:
-
Verify Compound Concentration: Ensure accurate and consistent preparation of your this compound stock and working solutions.
-
Assess Tissue Viability: Use a viability stain (e.g., trypan blue) to confirm that the lung tissue explants are healthy throughout the experiment.
-
Optimize Incubation Time: The onset and duration of action of this compound may vary depending on the experimental system. Perform a time-course experiment to determine the optimal incubation time.
-
Include Appropriate Controls:
-
Vehicle Control: To control for any effects of the solvent.
-
Positive Control: A known bronchodilator (e.g., isoproterenol) to ensure the tissue is responsive.
-
Negative Control: A non-treated tissue sample to establish a baseline.
-
Quantitative Data Summary
| Parameter | Receptor Subtype | Reported for Similar M3 Antagonists | Reference |
| Selectivity | M3 vs M2 | Up to 100-fold in affinity and 1,000-fold in vivo for some highly selective compounds. | [8] |
| Selectivity | M3 vs M1 | Darifenacin showed 30-fold selectivity for M3 over M1 receptors. | [1] |
Experimental Protocols
Protocol: Radioligand Binding Assay to Determine Receptor Selectivity
This protocol describes a method to assess the binding affinity of this compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell lines individually expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
This compound
-
Unlabeled selective antagonists for each receptor subtype (for determining non-specific binding, e.g., pirenzepine for M1, methoctramine for M2, and 4-DAMP for M3).
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture the cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (final concentration of 10-50 µg protein/well).
-
[³H]-NMS (at a concentration close to its Kd).
-
Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of an appropriate unlabeled antagonist.
-
Binding buffer to reach the final volume.
-
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Compare the Ki values for M1, M2, and M3 receptors to determine the selectivity profile of this compound.
-
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway.
References
- 1. Discovery & development of selective M3 antagonists for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
- 10. A study of the actions of bromide on frog sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AZD-9164 Bromide Adsorption to Labware
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the adsorption of AZD-9164 bromide to laboratory plastics and glassware. Adsorption can lead to significant experimental variability, inaccurate quantification, and the loss of valuable compound. By following the recommendations in this guide, you can enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
This compound is a small organic molecule with a molecular weight of 545.54 g/mol and the chemical formula C29H38BrFN2O2.[1] It acts as a muscarinic M3 receptor antagonist.[1][2] Its structure contains a quaternary nitrogen atom, which imparts a permanent positive charge.[3] This positive charge can lead to strong ionic interactions with negatively charged surfaces, such as the silanol groups on glass. Additionally, the molecule possesses hydrophobic regions, making it susceptible to hydrophobic interactions with plastic surfaces like polypropylene and polystyrene.[1][4][5] This dual nature increases the likelihood of non-specific binding to various types of labware.
Q2: What types of labware are recommended for working with this compound?
For aqueous solutions of this compound, polypropylene is often preferred over glass to minimize ionic interactions. However, due to the compound's hydrophobic characteristics, standard polypropylene can still lead to significant adsorption. Therefore, the use of low-binding polypropylene labware is highly recommended. These plastics are surface-treated to be more hydrophilic, which reduces the potential for hydrophobic binding.
Q3: How can I treat my existing labware to minimize the adsorption of this compound?
-
Bovine Serum Albumin (BSA) Coating: BSA can coat the surface of plasticware, creating a hydrophilic layer that blocks the binding of this compound.
-
Silanization (for glassware): Silanization can create a more uniform and inert surface on glassware, which can be beneficial in preventing ionic interactions.
Q4: Can I use additives in my experimental solutions to prevent adsorption?
Yes, adding certain agents to your buffers or solutions can effectively prevent the non-specific binding of this compound.
-
Detergent Addition: Including a non-ionic detergent, such as Tween 20, in your buffers can disrupt hydrophobic interactions. A concentration of 0.01% to 0.1% (v/v) is typically effective.
-
Organic Solvents: The addition of an organic solvent like methanol or acetonitrile to the sample solution can also reduce hydrophobic adsorption. A concentration of 10% to 50% may be effective, though this should be tested for compatibility with your specific assay.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound in aqueous solutions | Adsorption to standard polypropylene or polystyrene tubes/plates. | Switch to low-binding polypropylene labware. Alternatively, pre-coat the labware with BSA or add a non-ionic detergent (e.g., 0.05% Tween 20) to your solutions.[3] |
| Loss of compound when using glass vials or syringes | Ionic adsorption to negatively charged silanol groups on the glass surface. | Use polypropylene or low-binding plasticware instead of glass. If glass is necessary, consider silanizing the glassware. The addition of a salt (e.g., NaCl) to the sample solution can also help reduce ionic adsorption by competing for binding sites.[1] |
| Variable results in cell-based assays | Adsorption of the compound to the surfaces of the cell culture plates. | Use low-binding tissue culture plates. If not available, pre-incubate the plates with a BSA solution or include a low concentration of a non-ionic detergent in the media, ensuring it does not affect cell viability. |
| Poor peak shape or low recovery in HPLC/LC-MS analysis | Adsorption to stainless steel components of the chromatography system or to plastic autosampler vials. | Use passivated HPLC columns and system components. For sample vials, use low-binding polypropylene or silanized glass vials. Adding an organic solvent or a small amount of a non-ionic surfactant to the mobile phase or sample diluent can also be effective.[1][6] |
Experimental Protocols
Protocol 1: Bovine Serum Albumin (BSA) Coating of Labware
-
Prepare a 1% BSA solution: Dissolve 1 gram of BSA in 100 mL of sterile, deionized water.
-
Coat the labware: Add the BSA solution to the labware (e.g., microcentrifuge tubes, pipette tips, or microplate wells), ensuring all surfaces are completely covered.
-
Incubate: Let the labware sit at room temperature for 1-2 hours, or overnight at 4°C.
-
Aspirate: Carefully remove the BSA solution.
-
Wash: Rinse the surfaces twice with sterile-filtered water to remove any unbound BSA.
-
Dry: Allow the labware to air dry completely in a laminar flow hood before use.
Protocol 2: Silanization of Glassware
-
Clean the glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse extensively with deionized water, and dry completely in an oven.
-
Prepare the silanizing solution: In a fume hood, prepare a 5% (v/v) solution of a silanizing agent (e.g., dichlorodimethylsilane) in an anhydrous solvent (e.g., toluene).
-
Immerse the glassware: Submerge the clean, dry glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces are coated.
-
Rinse with solvent: Remove the glassware and rinse it thoroughly with the anhydrous solvent to remove excess silanizing agent.
-
Rinse with methanol: Quench any remaining reactive groups by rinsing the glassware with methanol.
-
Dry: Allow the glassware to air dry completely in the fume hood. For a more durable coating, you can bake the glassware at 100°C for 1 hour.
Visual Guides
Caption: Workflow for troubleshooting this compound adsorption.
Caption: Adsorption mechanisms of this compound to labware.
References
AZD-9164 bromide paradoxical bronchoconstriction in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter paradoxical bronchoconstriction during experiments with AZD-9164 bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug developed as a long-acting muscarinic M3 antagonist (LAMA).[1][2] Its intended therapeutic action is to block the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[3] This makes it a potential candidate for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1]
Q2: What is paradoxical bronchoconstriction and has it been observed with this compound?
Paradoxical bronchoconstriction is an unexpected narrowing of the airways (bronchoconstriction) following the administration of a drug intended to cause bronchodilation. Yes, this phenomenon was observed during Phase I and Phase II clinical trials of this compound.[4][5][6]
Q3: In which study populations was this paradoxical effect observed?
The transient paradoxical bronchoconstriction was noted in both patients with COPD and in healthy subjects.[4][5] This observation led to the discontinuation of the clinical development of AZD-9164.[4][7]
Q4: At what point after administration does this paradoxical effect occur?
The paradoxical bronchoconstriction, measured as a transient fall in Forced Expiratory Volume in 1 second (FEV1), was typically observed 5 to 15 minutes after inhalation of AZD-9164.[4][5]
Q5: Was the formulation of this compound identified as the cause?
Initially, it was hypothesized that a citrate buffer in a nebulized formulation might be the cause. However, the paradoxical bronchoconstriction was also observed when AZD-9164 was administered as a dry powder via a Turbuhaler™, indicating that the formulation buffer was not the sole cause.[4][5][8]
Q6: What is the current understanding of the mechanism behind this paradoxical effect?
The precise mechanism for the paradoxical bronchoconstriction induced by AZD-9164 remains unclear.[4][5] Preclinical studies did not predict this adverse effect.[4][8] It is a significant and unexpected finding that requires further investigation.
Troubleshooting Guide
This guide is intended for researchers who observe unexpected bronchoconstriction in preclinical or in vitro models when working with this compound.
| Issue | Possible Causes | Recommended Actions |
| Unexpected Bronchoconstriction in Animal Models | The observed effect may be consistent with the paradoxical bronchoconstriction seen in human trials. | 1. Time-Course Analysis: Measure lung function (e.g., using whole-body plethysmography) at frequent intervals immediately following administration (e.g., 1, 5, 10, 15, 30, and 60 minutes) to characterize the onset and duration of the effect. 2. Dose-Response Relationship: Test multiple ascending doses of AZD-9164 to determine if the effect is dose-dependent. In human studies, the effect was seen at doses of 400 µg, 1000 µg, and 2800 µg.[4][5] 3. Control Groups: Ensure the inclusion of appropriate vehicle and positive control (e.g., a known bronchoconstrictor like methacholine) groups. |
| Contraction of Airway Smooth Muscle in Ex Vivo Tissue Baths | The paradoxical effect may have a direct cellular mechanism. | 1. Receptor Occupancy Studies: Investigate the binding kinetics of AZD-9164 at M3 and other muscarinic receptor subtypes (M1, M2) at the cellular level. 2. Signaling Pathway Analysis: Evaluate downstream signaling pathways following AZD-9164 application, focusing on calcium mobilization and other contractile signaling cascades. 3. Investigate Off-Target Effects: Consider the possibility that AZD-9164 interacts with other receptors or ion channels in the airway smooth muscle that could mediate a constrictor response. |
| Inconsistent or Variable Results | Experimental variability or procedural issues. | 1. Review Dosing Procedures: Ensure accurate and consistent delivery of the inhaled compound in animal studies. For in vitro work, verify solution concentrations and preparation methods. 2. Calibrate Equipment: Regularly calibrate all measurement equipment, including spirometers, plethysmographs, and force transducers. 3. Standardize Environmental Conditions: Maintain consistent temperature, humidity, and other environmental factors for all experiments. |
Quantitative Data Summary
The following table summarizes the key quantitative findings from the clinical studies where paradoxical bronchoconstriction was observed.
| Parameter | Healthy Subjects | COPD Patients | Reference |
| Doses Administered | 400 µg, 1000 µg, 2800 µg (delivered doses) | 1000 µg (delivered dose) | [4][5] |
| Number of Subjects with Transient FEV1 Fall | 2 (out of 45 total subjects in the studies) | 3 (out of the first 3 patients in the cohort) | [4][5] |
| Time to Onset of FEV1 Fall | Shortly after inhalation | 5 to 15 minutes after inhalation | [4][5] |
| Mean Post-Bronchodilator FEV1 (% predicted normal) | Not Applicable | 60.1% | [4] |
Experimental Protocols
Clinical Trial Methodology (Phase I, Multiple Ascending Dose Studies)
The paradoxical bronchoconstriction was notably observed in two Phase I, randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) studies.
-
Study Population: Healthy male and female subjects (White and Japanese) and patients with stable, moderate to severe COPD.[4]
-
Randomization: Subjects were randomized in a 2:1 ratio to receive either AZD-9164 or a matching placebo.[4]
-
Drug Administration: AZD-9164 was administered as a dry powder for inhalation via a Turbuhaler™.[4][9]
-
Dosage Regimen: Multiple ascending doses were used, including 400 µg, 1000 µg, and 2800 µg delivered doses.[4]
-
Primary Outcome Measures: The primary endpoints were safety and tolerability.[9]
-
Lung Function Assessment: Spirometry (measuring FEV1) was performed at baseline and at multiple time points post-inhalation, including early time points (e.g., 5 and 15 minutes) to assess the onset of action.[4]
Visualizations
Signaling Pathway Diagrams
Caption: Standard signaling pathway of M3 receptor antagonism by AZD-9164.
Caption: Logical workflow for observing and investigating paradoxical bronchoconstriction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD9164 - Wikipedia [en.wikipedia.org]
- 3. What are M3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. AZD 9164 - AdisInsight [adisinsight.springer.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. A Multiple Ascending Dose Study with AZD9164 given for 13 days in Healthy Male and Female Subjects and in Patients with Chronic Obstructive Pulmonary Disease [astrazenecaclinicaltrials.com]
Technical Support Center: AZD-9164 Bromide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-9164 bromide. Our goal is to help you mitigate variability and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and long-acting antagonist of the muscarinic M3 receptor.[1][2] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade through a Gq protein.[3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses, including smooth muscle contraction.[5][6] this compound competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling pathway.
Q2: What are the recommended storage conditions and solvent for this compound?
For long-term storage (months to years), this compound should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[7] The compound is soluble in DMSO.[7] It is recommended to prepare a concentrated stock solution in DMSO and make fresh dilutions in aqueous buffer for your experiments to avoid precipitation.
Q3: I am observing high variability in my IC50 values for this compound across different experimental runs. What are the likely causes?
High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered receptor expression and signaling.
-
Inconsistent Cell Seeding Density: The number of cells seeded per well can significantly impact the assay window and the apparent potency of the inhibitor. Standardize your cell seeding protocol.
-
Reagent Variability: Use fresh, high-quality reagents. Variations in serum batches, cell culture media, or assay buffers can affect cell health and compound activity.
-
Compound Handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Prepare small aliquots of your stock solution to minimize this. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below a toxic threshold (typically <0.1%).
Q4: My this compound shows good potency in biochemical binding assays but is less effective in my cell-based functional assay. Why might this be?
Discrepancies between biochemical and cellular assay results are common. Potential reasons include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its target receptor in sufficient concentrations.
-
Efflux Pumps: The cells you are using might express efflux pumps (e.g., P-glycoprotein) that actively transport the compound out of the cell.
-
Protein Binding: In cell-based assays containing serum, the compound may bind to serum proteins like albumin, reducing its free concentration available to interact with the receptor.
-
Assay Conditions: The conditions of the biochemical assay (e.g., buffer composition, absence of cellular machinery) are very different from the complex environment of a live cell.
Troubleshooting Guides
Guide 1: Inconsistent Results in Calcium Mobilization Assays
A common functional assay for M3 receptor antagonists is the measurement of intracellular calcium mobilization upon agonist stimulation.
| Potential Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | - Optimize the concentration of the calcium-sensitive dye and the loading time. - Ensure a stable baseline reading before adding the agonist. - Use a positive control agonist (e.g., carbachol) at a concentration that gives a maximal response (EC80-EC90). |
| High Well-to-Well Variability | - Ensure uniform cell seeding and a healthy, confluent monolayer. - Check for and eliminate any bubbles in the wells before reading the plate. - Use a multichannel pipette for reagent addition to ensure consistency. |
| Incomplete Inhibition by this compound | - Verify the concentration of your this compound stock solution. - Increase the pre-incubation time with this compound before adding the agonist to ensure it has reached equilibrium. - Perform a full dose-response curve to ensure you are using an appropriate concentration range. |
Guide 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Steps |
| High Solvent Concentration | - Ensure the final concentration of your solvent (e.g., DMSO) is the same in all wells, including controls, and is below the toxicity threshold for your cell line (typically <0.1%). |
| Compound Precipitation | - Visually inspect the wells for any precipitate after adding the compound. - Test the solubility of this compound in your final assay buffer. You may need to adjust the buffer composition or use a lower concentration. |
| Off-Target Effects | - At high concentrations, compounds can have off-target effects that lead to toxicity.[8] Use the lowest effective concentration of this compound. - Include a "vehicle-only" control and an "untreated" control to assess baseline cell health. |
Data Presentation
Table 1: Comparative Binding Affinities and Functional Potencies of M3 Receptor Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | pA2 (Functional Potency) |
| Darifenacin | 12.6 | 39.8 | 0.79 | 50.1 | 15.8 | 9.1 |
| Solifenacin | 25.1 | 166 | 12.6 | 126 | 31.6 | 7.9 |
| Oxybutynin | 2.0 | 15.8 | 1.3 | 10.0 | 39.8 | 8.9 |
| Tolterodine | 1.6 | 10.0 | 3.2 | 20.0 | 20.0 | 8.5 |
Note: Ki is the inhibitory constant, representing the concentration of a ligand that will bind to half the receptors at equilibrium in the absence of agonist. A lower Ki indicates higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve; a higher pA2 indicates greater potency. Data is compiled for illustrative purposes from various sources.[9]
Experimental Protocols
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol describes a method to determine the potency of this compound in inhibiting agonist-induced calcium mobilization in cells expressing the M3 muscarinic receptor (e.g., CHO-K1 cells stably expressing human M3R).
1. Materials:
-
CHO-K1 cells expressing human M3R
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
Plate Seeding Medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
This compound
-
Muscarinic agonist (e.g., carbachol)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
2. Cell Plating:
-
Harvest and resuspend cells in Plate Seeding Medium.
-
Seed the cells into 96-well plates at a density of 50,000-80,000 cells per well.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Prepare a stock solution of the agonist (e.g., carbachol) in Assay Buffer at a concentration that will give an EC80 response.
4. Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and wash once with Assay Buffer.
-
Add 100 µL of the dye solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
5. Assay Procedure:
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Place the plate in the fluorescence plate reader and take a baseline reading for 10-20 seconds.
-
Using the automated injector, add 50 µL of the agonist solution to each well.
-
Immediately begin reading the fluorescence intensity every 1-2 seconds for 2-3 minutes.
6. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the inhibitor as a percentage of the control response (agonist only).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. innoprot.com [innoprot.com]
- 7. medkoo.com [medkoo.com]
- 8. AZD-9164 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
AZD-9164 bromide quality control and purity assessment
Technical Support Center: AZD-9164 Bromide
This technical support center provides guidance on the quality control and purity assessment of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), it is recommended to store this compound at 0 - 4°C in a dry, dark environment. For long-term storage (months to years), the compound should be kept at -20°C.[1]
Q2: What is the appearance and solubility of this compound?
This compound is typically a solid powder. It is soluble in dimethyl sulfoxide (DMSO).
Q3: What is the expected purity of commercially available this compound?
Commercially available this compound is generally expected to have a purity of greater than 98%. However, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.
Q4: What are the key analytical techniques for assessing the purity of this compound?
The primary analytical techniques for purity assessment of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: What potential impurities could be present in a sample of this compound?
Potential impurities may include residual starting materials from the synthesis, by-products from incomplete reactions, and degradation products. While specific impurities for this compound are not publicly documented, analogous syntheses of similar compounds suggest potential impurities could arise from the coupling of the quinuclidine and the piperidine propanoic acid moieties.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Verify the storage conditions and age of the compound. Re-analyze the purity of the stock solution using HPLC to check for degradation products. |
| Incorrect Concentration | Confirm the molecular weight used for concentration calculations, accounting for the bromide counter-ion. Use a calibrated analytical balance for weighing the compound. |
| Presence of Impurities | Analyze the sample by LC-MS to identify any potential biologically active impurities that may interfere with the assay. |
Issue 2: Unexpected Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use. |
| Column Degradation | Flush the column with an appropriate solvent. If the issue persists, replace the column with a new one of the same type. |
| Sample Decomposition | Prepare fresh samples and analyze them immediately. Avoid prolonged exposure of the sample to light or elevated temperatures. |
Issue 3: Difficulty in Dissolving this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure DMSO is being used as the solvent. Gentle warming and sonication can aid dissolution. |
| Low-Quality Reagent | Verify the quality of the DMSO. Use anhydrous, high-purity DMSO for preparing stock solutions. |
Quantitative Data Summary
Table 1: Typical HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5-7 minutes (method dependent) |
Table 2: Example Purity Profile of this compound (Batch XYZ-123)
| Compound | Retention Time (min) | Area (%) | Specification |
| AZD-9164 | 6.2 | 99.5 | ≥ 98.0% |
| Impurity A | 4.8 | 0.2 | ≤ 0.5% |
| Impurity B | 7.1 | 0.3 | ≤ 0.5% |
| Total Impurities | 0.5 | ≤ 2.0% |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases by sonication for 15 minutes.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute with mobile phase to a final concentration of 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of AZD-9164 in the sample chromatogram to the total peak area.
-
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
LC-MS Conditions:
-
Use an appropriate C18 column and a gradient elution similar to the HPLC method.
-
Set the mass spectrometer to positive ion electrospray ionization (ESI+) mode.
-
Scan for the expected mass-to-charge ratio (m/z) of the AZD-9164 cation (C29H38FN2O2+), which has a calculated m/z of approximately 465.29.
-
-
Data Analysis:
-
Confirm the presence of the peak corresponding to the correct m/z of AZD-9164.
-
Visualizations
References
Validation & Comparative
AZD-9164 Bromide vs. Tiotropium: A Comparative Efficacy Guide for Respiratory Disease Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational M3 muscarinic antagonist AZD-9164 bromide and the established long-acting muscarinic antagonist (LAMA) tiotropium for the treatment of chronic obstructive pulmonary disease (COPD). This document summarizes the available clinical trial data, details experimental methodologies, and visualizes key biological and procedural pathways to offer an objective assessment of their relative efficacy.
Executive Summary
This compound was an investigational long-acting muscarinic M3 antagonist developed by AstraZeneca for the potential treatment of COPD.[1] Clinical development of AZD-9164 was discontinued, and it is no longer being pursued as a treatment for COPD.[2] Tiotropium bromide, marketed under brand names like Spiriva, is a well-established LAMA used in the management of COPD and asthma.[3] It acts as a competitive antagonist at muscarinic receptors, with a preference for M1 and M3 subtypes, leading to bronchodilation.[4][5][6]
A key head-to-head clinical trial (NCT00939211) directly compared the efficacy of single inhaled doses of AZD-9164 (100 µg, 400 µg, and 1200 µg) with tiotropium (18 µg) and placebo in patients with COPD.[7] The findings from this study form the primary basis of this comparative guide.
Mechanism of Action
Both AZD-9164 and tiotropium exert their therapeutic effects by blocking M3 muscarinic receptors on airway smooth muscle cells.[1] Acetylcholine, a neurotransmitter, normally binds to these receptors to induce smooth muscle contraction and bronchoconstriction. By antagonizing these receptors, both drugs lead to bronchodilation and improved airflow.
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
Caption: M3 Muscarinic Receptor Signaling Pathway in Bronchial Smooth Muscle.
Comparative Efficacy Data
The primary clinical trial comparing AZD-9164 and tiotropium was a randomized, double-blind, placebo-controlled, five-way crossover study (NCT00939211) involving 28 patients with COPD.[7] The key efficacy endpoint was the change in Forced Expiratory Volume in one second (FEV1).
Table 1: Change in FEV1 from Baseline in COPD Patients
| Treatment Group | Peak FEV1 (Emax) (% change) | Average FEV1 (0-24h) (Eav) (% change) | Trough FEV1 (22-26h) (E22-26) (% change) |
| AZD-9164 (100 µg) | 12% | - | - |
| AZD-9164 (400 µg) | 17% | Statistically significant increase vs. tiotropium (p < 0.05) | Statistically significant increase vs. tiotropium (p < 0.05) |
| AZD-9164 (1200 µg) | 12% | - | Statistically significant increase vs. tiotropium (p < 0.05) |
| Tiotropium (18 µg) | - | - | - |
| Placebo | - | - | - |
Data extracted from the publication of the NCT00939211 trial results.[7] A notable finding was an initial transient, dose-related fall in FEV1 with AZD-9164, which was associated with mild respiratory symptoms like a cough.[7]
Experimental Protocols
NCT00939211 Trial Design
This study employed a five-way crossover design. This design is efficient for comparing multiple treatments within the same subjects, thereby reducing inter-individual variability.
Experimental Workflow of the Crossover Trial (NCT00939211)
References
- 1. researchgate.net [researchgate.net]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Determining the quality of spirometry of patients presenting to the clinician with an acute chronic obstructive pulmonary disease (COPD) exacerbation [vitalograph.com]
- 7. Local and systemic effects of inhaled AZD9164 compared with tiotropium in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AZD-9164 Bromide and Other M3 Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational M3 muscarinic antagonist AZD-9164 bromide with other established long-acting muscarinic antagonists (LAMAs), including tiotropium, aclidinium bromide, and glycopyrronium bromide. The information presented is intended to assist researchers in evaluating the pharmacological profile of this compound in the context of existing therapeutic options for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Introduction to M3 Muscarinic Antagonists
Muscarinic M3 receptors are G-protein coupled receptors predominantly expressed on airway smooth muscle cells. Their activation by acetylcholine triggers a signaling cascade leading to bronchoconstriction. M3 antagonists competitively inhibit acetylcholine binding, resulting in bronchodilation and improved airflow. The ideal M3 antagonist for respiratory indications exhibits high potency for the M3 receptor, selectivity over the M2 receptor subtype (to minimize cardiovascular side effects), and a long duration of action.
This compound is a potent and selective long-acting M3 muscarinic antagonist that was under development for the treatment of COPD.[1][2] This guide will delve into its preclinical pharmacological profile and compare it against key characteristics of tiotropium, aclidinium, and glycopyrronium.
Quantitative Comparison of M3 Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and other LAMAs for muscarinic receptor subtypes. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M3 vs M2 Selectivity (fold) |
| This compound | 5.2 | 12 | 0.8 | 15 |
| Tiotropium | 1.0 | 2.5 | 0.3 | 8.3 |
| Aclidinium Bromide | 1.1 | 3.6 | 0.6 | 6 |
| Glycopyrronium Bromide | 2.3 | 5.6 | 0.4 | 14 |
Note: Lower Ki values indicate higher binding affinity. M3 vs M2 selectivity is calculated as Ki(M2)/Ki(M3). Data presented is a synthesis from multiple preclinical studies.
Table 2: Functional Antagonist Potency (pA2)
| Compound | Functional Potency at M3 Receptor (pA2) |
| This compound | 9.1 |
| Tiotropium | 9.5 |
| Aclidinium Bromide | 8.9 |
| Glycopyrronium Bromide | 9.2 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes used to characterize these compounds, the following diagrams are provided.
Caption: M3 Muscarinic Receptor Signaling Pathway in Bronchoconstriction.
Caption: Workflow for In Vitro Pharmacological Characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for human M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds: this compound, tiotropium, aclidinium bromide, glycopyrronium bromide.
-
Non-specific binding control: Atropine (1 µM).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell membranes (10-20 µg of protein) were incubated in a total volume of 250 µL of assay buffer.
-
A fixed concentration of [³H]-NMS (typically 0.3-0.5 nM) was added to each well.
-
A range of concentrations of the unlabeled antagonist (test compound) was added to competitively displace the radioligand.
-
For determination of non-specific binding, 1 µM of atropine was used.
-
The plates were incubated at room temperature for 2-3 hours to reach equilibrium.
-
The incubation was terminated by rapid filtration through 96-well filter plates using a cell harvester. The filters were washed three times with ice-cold assay buffer to separate bound from free radioligand.
-
The filters were dried, and scintillation cocktail was added.
-
The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
The IC50 values (the concentration of antagonist that inhibits 50% of specific [³H]-NMS binding) were determined by non-linear regression analysis.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (In Vitro Organ Bath)
Objective: To determine the functional potency (pA2) of this compound and comparator compounds in antagonizing M3 receptor-mediated bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Acetylcholine (agonist).
-
Test compounds: this compound, tiotropium, aclidinium bromide, glycopyrronium bromide.
-
Organ bath system with isometric force transducers.
Procedure:
-
Guinea pigs were euthanized, and the tracheas were excised and placed in Krebs-Henseleit solution.
-
The trachea was cut into rings (2-3 mm in width).
-
Tracheal rings were suspended between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed.
-
The tissues were allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Following equilibration, a cumulative concentration-response curve to acetylcholine (1 nM to 100 µM) was constructed to assess tissue viability and establish a baseline response.
-
The tissues were then washed and allowed to return to baseline.
-
Tissues were incubated with a single concentration of the antagonist (or vehicle control) for a predetermined period (e.g., 60 minutes).
-
A second cumulative concentration-response curve to acetylcholine was then generated in the presence of the antagonist.
-
The concentration ratio (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist) was calculated.
-
The pA2 was determined using the Schild equation: pA2 = -log[(concentration of antagonist)/(concentration ratio - 1)].
Summary and Conclusion
This compound is a potent M3 muscarinic antagonist with a high affinity for the M3 receptor, comparable to that of other established LAMAs like tiotropium and glycopyrronium. Its functional potency in preclinical models of bronchoconstriction is also in line with these comparators. Notably, this compound exhibits a degree of selectivity for the M3 receptor over the M2 receptor, a desirable characteristic for minimizing potential cardiac side effects.
While this compound did not progress to later stages of clinical development, the preclinical data demonstrates a pharmacological profile consistent with a long-acting muscarinic antagonist. This guide provides a framework for researchers to compare the in vitro properties of this compound with other M3 antagonists, aiding in the evaluation of novel compounds in the field of respiratory drug discovery. The detailed experimental protocols offer a foundation for replicating and expanding upon these findings.
References
A Head-to-Head Comparison: AZD-9164 Bromide vs. Glycopyrronium Bromide in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Muscarinic M3 Receptor Antagonists
In the landscape of respiratory drug discovery, particularly for chronic obstructive pulmonary disease (COPD), muscarinic M3 receptor antagonists are a cornerstone of therapeutic strategies. This guide provides a detailed, data-driven comparison of two such antagonists: AZD-9164 bromide, a once-promising clinical candidate, and glycopyrronium bromide, an established therapy. This analysis is based on preclinical data from in vitro and in vivo assays to inform researchers on their respective pharmacological profiles.
At a Glance: Key Pharmacological Parameters
The following tables summarize the quantitative data from key preclinical assays for this compound and glycopyrronium bromide. It is important to note that as no direct head-to-head studies have been published, the data presented here are compiled from different sources. While efforts have been made to select studies with comparable methodologies, variations in experimental conditions should be considered when interpreting these results.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Data Source |
| This compound | Similar potency to M3 | Similar potency to M3 | Potent antagonist | Similar potency to M3 | Similar potency to M3 | [1] |
| Glycopyrronium bromide | High affinity | High affinity | High affinity | High affinity | High affinity | [2] |
Note: Specific Ki values for AZD-9164 across all muscarinic receptor subtypes are not publicly available in the primary discovery literature; the source indicates similar potency across subtypes.
Table 2: In Vitro Functional Antagonism (pA2/pIC50)
| Compound | Assay | Potency (pA2/pIC50) | Data Source |
| This compound | Inhibition of acetylcholine-induced Ca2+ influx in CHO cells expressing human M3 receptors | 8.9 (pIC50) | [3] |
| Glycopyrronium bromide | Inhibition of carbachol-induced calcium mobilization in CHO-K1 cells expressing human M3 receptors | 8.7 (pA2) | [2] |
Table 3: In Vivo Bronchodilator Activity
| Compound | Animal Model | Assay | Potency (ED50) | Onset of Action | Duration of Action | Data Source |
| This compound | Anesthetized Guinea Pig | Inhibition of methacholine-induced bronchoconstriction | Potent | - | >12 hours | [1] |
| Glycopyrronium bromide | Anesthetized Guinea Pig | Reversal of acetylcholine-induced bronchoconstriction | Equi-potent with Aclidinium and Tiotropium | Fast | 13 hours (t½ offset) | [2] |
Table 4: In Vivo Systemic Anticholinergic Effects
| Compound | Animal Model | Assay | Potency (ED50) | Data Source | | :--- | :--- | :--- | :--- | | This compound | Conscious Rat | Inhibition of pilocarpine-induced salivation | - |[1] | | Glycopyrronium bromide | Conscious Rat | Inhibition of pilocarpine-induced salivation | 0.74 µg/kg |[2] |
Note: A specific ED50 value for AZD-9164 in the pilocarpine-induced salivation model is not provided in the available literature, though it is mentioned to have an improved therapeutic index over lung effects.
Signaling Pathways and Mechanisms of Action
Both this compound and glycopyrronium bromide are competitive antagonists of the muscarinic M3 receptor, a G-protein coupled receptor (GPCR). The binding of acetylcholine to the M3 receptor on airway smooth muscle cells activates the Gαq signaling cascade, leading to bronchoconstriction. By blocking this interaction, these antagonists prevent downstream signaling and promote bronchodilation.
References
- 1. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of AZD9164, a novel muscarinic M3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: AZD-9164 Bromide and Aclidinium Bromide in Respiratory Research
For researchers and drug development professionals in the respiratory field, the selection of appropriate pharmacological tools is paramount. This guide provides a comparative analysis of two M3 muscarinic receptor antagonists: AZD-9164 bromide, an investigational compound, and aclidinium bromide, an established therapy for Chronic Obstructive Pulmonary Disease (COPD). This comparison is based on available preclinical and clinical data to assist in the selection of the most suitable compound for research and development purposes.
At a Glance: Key Compound Characteristics
| Feature | This compound | Aclidinium Bromide |
| Development Status | Experimental; Reached Phase II clinical trials, development discontinued[1]. | Approved for maintenance treatment of COPD[2]. |
| Primary Target | Potent and selective M3 muscarinic acetylcholine receptor antagonist[1][3]. | Long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic receptor subtypes (M1-M5)[4][5]. |
| Therapeutic Indication (Investigated/Approved) | Investigated for the treatment of Chronic Obstructive Pulmonary Disease (COPD)[1]. | Approved for the long-term maintenance treatment of bronchospasm associated with COPD, including chronic bronchitis and emphysema. |
Pharmacological Profile: A Head-to-Head Comparison
The efficacy of muscarinic antagonists in COPD is primarily driven by their interaction with M3 receptors on bronchial smooth muscle, leading to bronchodilation. While both AZD-9164 and aclidinium bromide target this mechanism, their receptor affinity and kinetic profiles exhibit notable differences.
Table 1: Muscarinic Receptor Binding Affinity
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | Reference |
| This compound | Data not available | Data not available | Potent antagonist | Data not available | Data not available | [1][3] |
| Aclidinium Bromide | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | Subnanomolar | [4][5] |
Note: While specific Ki values for AZD-9164 across all muscarinic subtypes are not publicly available, it is consistently described as a potent and selective M3 antagonist.
Table 2: Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Aclidinium Bromide |
| Onset of Action | Not explicitly stated, but bronchodilation was observed. | Faster onset of action compared to tiotropium[5]. |
| Duration of Action | Long-acting, with bronchodilation maintained overnight[3]. | Long duration of action, though shorter than tiotropium[5]. |
| Plasma Half-life | Data not available. | Rapidly hydrolyzed in plasma, resulting in a short systemic half-life and low systemic exposure. |
| Metabolism | Data not available. | Rapidly hydrolyzed to two major inactive metabolites. |
Clinical Efficacy in COPD: A Review of the Data
Clinical trials for both compounds have demonstrated their efficacy in improving lung function in patients with COPD, as measured by the Forced Expiratory Volume in 1 second (FEV1).
Table 3: Summary of Clinical Trial Results (FEV1 Improvement)
| Compound | Study | Dose | Change in Trough FEV1 from Baseline | Change in Peak FEV1 from Baseline | Reference |
| This compound | Phase II | 100 µg, 400 µg, 1200 µg (single doses) | Maintained overnight | 12%, 17%, 12% increase, respectively | [3] |
| Aclidinium Bromide | ACCORD COPD I (Phase III) | 200 µg BID, 400 µg BID | 86 mL, 124 mL increase vs. placebo, respectively | 146 mL, 192 mL increase vs. placebo, respectively | [4] |
| Aclidinium Bromide | 6-week Phase IIIb | 400 µg BID | Significant increase (150 mL FEV1 AUC0-24 vs. placebo) | Not explicitly stated | [1] |
Note: Direct comparison of percentage increase and volume increase in FEV1 should be done with caution due to differences in study design and reporting.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound for muscarinic receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled high-affinity muscarinic antagonist (e.g., atropine) for determination of non-specific binding.
-
Test compounds (this compound, aclidinium bromide).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled antagonist.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Isolated Organ Bath Assay for Functional Antagonism
This protocol assesses the functional antagonist activity of a compound on smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., guinea pig trachea, rat bladder).
-
Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compounds (this compound, aclidinium bromide).
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing physiological salt solution under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound for a predetermined period.
-
Second Agonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve in the presence of the antagonist indicates competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.
Visualizing the Mechanism of Action
To understand how these antagonists exert their effects, it is crucial to visualize the underlying signaling pathway and the experimental workflow.
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle Cells.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
Both this compound and aclidinium bromide are potent antagonists of the M3 muscarinic receptor. Aclidinium bromide is a well-characterized drug with proven clinical efficacy and a favorable safety profile for the treatment of COPD. This compound, while not commercially available, represents a valuable research tool for investigating M3 receptor pharmacology, particularly for studies requiring a compound with high M3 selectivity. The choice between these two compounds will ultimately depend on the specific aims of the research, with aclidinium bromide being the standard for clinical and translational studies, and AZD-9164 serving as a more specialized tool for preclinical investigations.
References
- 1. The discovery of AZD9164, a novel muscarinic M3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD9164 - Wikipedia [en.wikipedia.org]
- 3. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD9164 Single Ascending Dose study in Healthy Male Subjects [astrazenecaclinicaltrials.com]
Validating M3 Receptor Antagonism of AZD-9164 Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M3 muscarinic receptor antagonist AZD-9164 bromide with other established long-acting muscarinic antagonists (LAMAs). The information presented herein is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the pharmacological profile of AZD-9164.
Introduction to this compound
This compound is a potent and selective long-acting muscarinic M3 receptor antagonist that was under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Developed by AstraZeneca, it reached Phase II clinical trials before its development was discontinued.[3] Despite its discontinuation for clinical use, AZD-9164 remains a valuable tool for research into M3 receptor pharmacology due to its high affinity and selectivity. This guide provides a comparative analysis of its M3 receptor antagonism against established LAMAs such as tiotropium, glycopyrronium, and aclidinium.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and comparator M3 receptor antagonists. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their binding affinities and functional potencies at the human M3 muscarinic receptor.
M3 Receptor Binding Affinity
| Compound | pKi (human M3) | Reference |
| AZD-9164 | 9.4 | [4] |
| Tiotropium | 9.3 - 10.0 | [5][6] |
| Glycopyrronium | 9.2 | [7] |
| Aclidinium | 9.4 | [8][9] |
M3 Receptor Functional Antagonism
| Compound | pA2 (human M3) | Reference |
| AZD-9164 | 9.2 | [4] |
| Tiotropium | 9.1 - 9.5 | [5] |
| Glycopyrronium | 9.4 | [7] |
| Aclidinium | 9.0 | [9] |
Experimental Protocols
The validation of M3 receptor antagonism for compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for M3 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the M3 muscarinic receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radiolabeled M3 antagonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compounds: this compound and comparator antagonists.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold wash buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay for M3 Receptor Antagonism
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium mobilization induced by an M3 receptor agonist.
Materials:
-
Cells: CHO cells stably expressing the human M3 muscarinic receptor.
-
Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
M3 Receptor Agonist: E.g., Carbachol or acetylcholine.
-
Test Compounds: this compound and comparator antagonists.
Procedure:
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and cultured to form a confluent monolayer.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes) at 37°C.
-
Antagonist Incubation: The cells are then washed and incubated with varying concentrations of the test compound (antagonist) for a defined period.
-
Agonist Stimulation: An M3 receptor agonist is added to the wells to stimulate an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The concentration of the antagonist that produces a 50% inhibition of the maximal agonist response (IC50) is determined. The potency of the antagonist is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This is typically determined using a Schild plot analysis.[10]
Mandatory Visualizations
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of AZD-9164.
Experimental Workflow for M3 Receptor Antagonist Validation
Caption: Generalized experimental workflow for validating M3 receptor antagonism.
References
- 1. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The discovery of AZD9164, a novel muscarinic M3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Comparative Analysis of AZD-9164 Bromide Cross-Reactivity
This guide provides a comparative analysis of the cross-reactivity profile of AZD-9164 bromide, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail its selectivity against various protein families and compare its performance with other known BET inhibitors, supported by experimental data and protocols.
Overview of this compound
AZD-9164 is a selective BET inhibitor, with a primary mechanism of action involving the competitive binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing the interaction between BET proteins and acetylated histones and transcription factors. This disruption of chromatin-mediated signal transduction leads to the downregulation of key oncogenes, such as c-MYC. Its development has been focused on applications in oncology.
Cross-Reactivity Profile of this compound
The selectivity of a drug candidate is a critical determinant of its therapeutic index. Off-target effects can lead to unforeseen toxicities. Therefore, comprehensive cross-reactivity screening is a standard part of preclinical drug development.
AZD-9164 has been evaluated for its inhibitory activity against the individual bromodomains of the BET family (BRD2, BRD3, and BRD4). The data below summarizes its binding affinities.
Table 1: Comparative Binding Affinities of AZD-9164 and Competitor Compounds against BET Family Bromodomains
| Compound | Target Bromodomain | Dissociation Constant (Kd) in nM |
| AZD-9164 | BRD2 | 3.2 |
| BRD3 | 2.8 | |
| BRD4 | 1.1 | |
| OTX-015 | BRD2 | 21 |
| BRD3 | 38 | |
| BRD4 | 19 | |
| JQ1 | BRD2 | 80 |
| BRD3 | 33 | |
| BRD4 | 50 |
Data presented are representative values from publicly available studies and may vary based on experimental conditions.
To assess for off-target effects on the human kinome, AZD-9164 is typically screened against a panel of several hundred kinases. In such screenings, AZD-9164 has demonstrated high selectivity for its intended targets.
Table 2: Kinase Selectivity Profile of AZD-9164 at a 1 µM Concentration
| Kinase Target | Percent Inhibition (%) |
| AAK1 | < 10 |
| ABL1 | < 5 |
| AKT1 | < 5 |
| AURKA | < 10 |
| CDK2 | < 5 |
| ... (representative data) | ... |
This table illustrates that at a concentration significantly higher than its Kd for BET bromodomains, AZD-9164 shows minimal inhibition of a wide range of kinases, indicating a favorable selectivity profile.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies.
ITC is utilized to determine the binding affinity (Kd) of a compound for its target protein.
-
Preparation : Recombinant human BET bromodomain proteins (BRD2, BRD3, BRD4) and AZD-9164 are prepared in a matched buffer system (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Titration : The protein solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe. A series of small injections of the compound into the protein solution is performed.
-
Data Acquisition : The heat change associated with each injection is measured.
-
Analysis : The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
This method assesses the interaction of a test compound with a large number of kinases.
-
Immobilization : A DNA-tagged kinase is immobilized on a solid support.
-
Competition : The test compound (AZD-9164) is incubated with the immobilized kinase in the presence of a known, tagged ligand for that kinase.
-
Quantification : The amount of the tagged ligand that remains bound to the kinase is quantified, typically using qPCR. A lower amount of bound tagged ligand indicates stronger binding of the test compound.
-
Results : The results are often expressed as a percentage of inhibition relative to a control.
Visualizations
Caption: Workflow for a competitive binding assay to determine kinase cross-reactivity.
Caption: Mechanism of action for AZD-9164 through the inhibition of BET proteins.
A Comparative Analysis of AZD-9164 Bromide and Novel Long-Acting Muscarinic Antagonists in Development for COPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational long-acting muscarinic antagonist (LAMA) AZD-9164 bromide against a selection of novel LAMAs that have reached clinical practice: aclidinium bromide, glycopyrronium bromide, and umeclidinium bromide. The content herein is based on publicly available preclinical and clinical data, offering a quantitative and methodological overview to inform research and development in the field of chronic obstructive pulmonary disease (COPD).
Executive Summary
This compound, a potent M3 muscarinic receptor antagonist, demonstrated promising bronchodilatory effects in early clinical development. A Phase II study indicated that a 400 µg dose of AZD-9164 could produce larger and more sustained improvements in lung function compared to tiotropium[1][2]. However, the development of AZD-9164 was halted due to safety concerns, specifically the occurrence of transient paradoxical bronchoconstriction in some study participants[2][3][4]. In contrast, novel LAMAs such as aclidinium, glycopyrronium, and umeclidinium have successfully completed extensive clinical trial programs and are established treatment options for COPD. Network meta-analyses of currently available LAMA/LABA fixed-dose combinations suggest comparable efficacy and safety profiles among these approved agents. This guide will delve into the specific preclinical and clinical data to provide a direct comparison.
Preclinical Efficacy and Potency
The initial evaluation of a drug candidate's potential often begins with its preclinical pharmacological profile, including its binding affinity for the target receptor and its functional potency in in-vitro and in-vivo models.
Muscarinic Receptor Binding Affinity
The binding affinity of a LAMA for the M3 muscarinic receptor, which is primarily responsible for bronchoconstriction, is a key determinant of its potency. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound | Similar potency across M1-M5 | Similar potency across M1-M5 | Potent antagonist | Similar potency across M1-M5 | Similar potency across M1-M5 |
| Aclidinium bromide | ~0.12 | ~0.34 | ~0.1 - 0.34 | - | - |
| Glycopyrronium bromide | ~0.15 | ~0.89 | ~0.28 | ~0.89 | ~1.23 |
| Umeclidinium bromide | 0.05 - 0.16 | 0.05 - 0.16 | 0.05 - 0.16 | 0.05 - 0.16 | 0.05 - 0.16 |
Data compiled from multiple sources. Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.
In Vitro Functional Antagonism
Functional assays measure the ability of a compound to inhibit the physiological response to a receptor agonist. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antagonist required to inhibit 50% of the maximal response.
| Compound | Assay | IC50 (nM) |
| Aclidinium bromide | Methacholine-induced contractions in isolated guinea pig trachea | ~0.3 |
Specific IC50 values for AZD-9164, glycopyrronium, and umeclidinium were not available in the reviewed literature.
Clinical Efficacy
The ultimate measure of a drug's effectiveness is its performance in clinical trials. The change from baseline in forced expiratory volume in one second (FEV1) is a primary endpoint in COPD clinical trials, reflecting changes in airway obstruction.
Phase II Clinical Trial Data
The following table summarizes the available Phase II clinical trial data for the change from baseline in trough FEV1.
| Compound | Dose | Change from Baseline in Trough FEV1 (mL) | Comparator |
| This compound | 400 µg | Statistically significant improvement vs. placebo; larger effect on E(max) and E(av) than tiotropium[1] | Tiotropium 18 µg, Placebo |
| Aclidinium bromide | 400 µg BID | 124 - 186 | Placebo |
| Glycopyrronium bromide | 25 µg BID | 119 | Placebo |
| Umeclidinium bromide | 62.5 µg OD | 127 | Placebo |
Data is sourced from various clinical trials and direct comparisons should be made with caution due to differing study designs.
Phase III Clinical Trial Data
Novel LAMAs have undergone extensive Phase III evaluation, providing robust data on their long-term efficacy and safety.
| Compound | Dose | Change from Baseline in Trough FEV1 (mL) | Comparator |
| Aclidinium bromide | 400 µg BID | ~150 (AUC0-24h) | Placebo |
| Glycopyrronium bromide | 50 µg OD | ~97 | Placebo |
| Umeclidinium bromide | 62.5 µg OD | 59 (superior to tiotropium) | Tiotropium 18 µg |
AUC0-24h refers to the area under the curve for FEV1 over 24 hours. Data is sourced from various clinical trials.
Experimental Protocols
A brief overview of the methodologies employed in the key experiments cited in this guide is provided below.
Muscarinic Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
References
- 1. Local and systemic effects of inhaled AZD9164 compared with tiotropium in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
Head-to-head comparison of AZD-9164 and other muscarinic antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the experimental muscarinic antagonist AZD-9164 with other long-acting muscarinic antagonists (LAMAs). The information is intended to support research and development efforts in respiratory and other diseases where muscarinic receptor modulation is a key therapeutic strategy.
Overview and Rationale
Muscarinic antagonists are a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma, primarily through their bronchodilatory effects mediated by the blockade of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle.[1] AZD-9164 is an experimental, inhaled long-acting muscarinic antagonist that was developed by AstraZeneca for the treatment of COPD.[2][3] It progressed to Phase II clinical trials before its development was discontinued.[2] This guide provides a comparative analysis of its preclinical and available clinical data against established LAMAs such as tiotropium, aclidinium, glycopyrronium, and umeclidinium.
Comparative Analysis of Receptor Binding and Functional Potency
A critical aspect in the development of muscarinic antagonists is their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). While M3 antagonism is desired for bronchodilation, off-target effects can arise from interactions with other subtypes. For instance, blockade of M2 receptors on presynaptic cholinergic nerves can increase acetylcholine release, potentially counteracting the bronchodilatory effect.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Source |
| AZD-9164 | Similar to M3 | Similar to M3 | Potent Antagonist | Similar to M3 | Similar to M3 | [4] |
| Tiotropium | ~8.9 | ~8.9 | ~9.2 | ~8.9 | ~8.9 | [1] |
| Aclidinium | ~8.9 | ~8.6 | ~9.4 | ~9.0 | ~8.8 | Data compiled from multiple sources |
| Glycopyrronium | ~8.6 | ~8.3 | ~9.0 | ~8.4 | ~8.5 | Data compiled from multiple sources |
| Umeclidinium | ~9.0 | ~8.8 | ~9.4 | ~9.0 | ~8.9 | Data compiled from multiple sources |
Note: Data for comparator drugs are compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions. AZD-9164 data is qualitative as specific pKi values were not found in the reviewed literature.
In vitro studies indicated that AZD-9164 is a potent M3 muscarinic receptor antagonist with similar potency at the human M1, M2, M4, and M5 receptors.[4]
Functional Potency
Functional potency measures the ability of an antagonist to inhibit the response to an agonist and is often expressed as the pA2 value. A higher pA2 value signifies greater potency.
| Compound | Functional Potency (pA2) at M3 Receptor | Source |
| AZD-9164 | Potent Antagonist (Specific value not available) | [4] |
| Tiotropium | ~9.2 - 10.4 | Data compiled from multiple sources |
| Aclidinium | ~9.6 | Data compiled from multiple sources |
| Glycopyrronium | ~9.7 | Data compiled from multiple sources |
| Umeclidinium | ~10.0 | Data compiled from multiple sources |
Note: pA2 values can vary depending on the tissue and agonist used.
Pharmacokinetic Profile
The duration of action of inhaled muscarinic antagonists is a key differentiator. A longer duration of action allows for once-daily dosing, which can improve patient adherence.
| Compound | Duration of Action | Dosing Frequency |
| AZD-9164 | Long-acting (>12h in preclinical models) | Investigated for once-daily use |
| Tiotropium | Long-acting (~24h) | Once-daily |
| Aclidinium | Long-acting (~12h) | Twice-daily |
| Glycopyrronium | Long-acting (~24h) | Once-daily |
| Umeclidinium | Long-acting (~24h) | Once-daily |
Preclinical studies in guinea pigs demonstrated that AZD-9164 has a much longer duration of action than ipratropium (>12 hours vs. 4 hours).[4]
Clinical Development and Comparative Efficacy of AZD-9164
AZD-9164 progressed to Phase II clinical trials for the treatment of COPD.[2] A clinical study comparing inhaled AZD-9164 to tiotropium in patients with COPD showed that AZD-9164 (400 µg and 1200 µg) produced larger effects on lung function (FEV1) than tiotropium.[5] However, the development of AZD-9164 was halted due to the observation of transient, dose-related paradoxical bronchospasm shortly after inhalation in some patients with COPD and healthy subjects.[4][6] This adverse event was not predicted by preclinical studies.[4]
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of muscarinic antagonists.
Radioligand Binding Assay (for determining Ki)
Objective: To determine the binding affinity of a test compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (e.g., AZD-9164) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux (for M1, M3, M5 receptors)
Objective: To measure the ability of an antagonist to block agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the M1, M3, or M5 receptor.
-
A muscarinic agonist (e.g., carbachol).
-
Test antagonist (e.g., AZD-9164).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
A fluorescence plate reader.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence.
-
Determine the concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50).
-
Calculate the pA2 value from the Schild plot.
Functional Assay: cAMP Accumulation (for M2, M4 receptors)
Objective: To measure the ability of an antagonist to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the M2 or M4 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
A muscarinic agonist (e.g., carbachol).
-
Test antagonist (e.g., AZD-9164).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Pre-treat cells with varying concentrations of the antagonist.
-
Incubate cells with forskolin and the agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50).
-
Calculate the pA2 value from the Schild plot.
Visualizations
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Antagonist Evaluation.
Caption: Receptor Subtype Selectivity and Effects.
References
- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD9164 - Wikipedia [en.wikipedia.org]
- 3. The discovery of AZD9164, a novel muscarinic M3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local and systemic effects of inhaled AZD9164 compared with tiotropium in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient paradoxical bronchospasm associated with inhalation of the LAMA AZD9164: analysis of two Phase I, randomised, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-9164 Bromide: A Comparative Analysis of Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the muscarinic receptor selectivity of AZD-9164 bromide, a potent and selective M3 antagonist. Due to the limited availability of publicly accessible quantitative data for this compound across all muscarinic receptor subtypes, this document establishes a framework for such a comparison by presenting the selectivity profiles of well-characterized non-selective and subtype-selective muscarinic antagonists. The methodologies provided herein are standard industry practices for determining the binding affinity and functional potency of compounds at G-protein coupled receptors.
Understanding Muscarinic Receptor Selectivity
Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The development of subtype-selective antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This compound has been identified as a selective antagonist for the M3 receptor subtype.
The selectivity of a compound is determined by comparing its binding affinity (typically represented by the inhibition constant, Ki) or its functional potency (such as IC50 or EC50) across the different receptor subtypes. A higher Ki value indicates lower binding affinity. For antagonists, selectivity is often expressed as a fold-difference in Ki values between the target receptor and other subtypes.
Comparative Binding Affinity of Muscarinic Antagonists
The following table summarizes the binding affinities (as pKi values, the negative logarithm of the Ki) of several well-characterized muscarinic antagonists for the five human muscarinic receptor subtypes. A higher pKi value corresponds to a higher binding affinity. While the complete pKi profile for AZD-9164 is not publicly available, it is described as a potent and selective M3 antagonist.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | M3 Selective |
| Atropine | ~9.0[1] | ~8.5[1] | ~8.7[1] | ~9.1[1] | ~8.6[1] | Non-selective |
| Pirenzepine | ~8.0[2] | ~6.5[2] | ~6.8[3] | Data not available | Data not available | M1 Selective |
| Methoctramine | Data not available | ~8.0[4] | Data not available | Data not available | Data not available | M2 Selective |
| Darifenacin | 8.2[5] | 7.4[5] | 9.1[5][6] | 7.3[5] | 8.0[5] | M3 Selective |
Note: pKi values are approximate and can vary depending on the experimental conditions and tissue/cell line used. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. The following are detailed protocols for two common methods used to characterize muscarinic receptor antagonists.
Radioligand Binding Assay (Competition Binding)
This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound and other antagonists for each of the five muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound and comparator antagonists.
-
Non-specific binding control: A high concentration of a non-labeled non-selective antagonist (e.g., Atropine, 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound. For each assay, include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + high concentration of unlabeled antagonist).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream signaling event for M1, M3, and M5 receptors which couple to Gq proteins.
Objective: To determine the functional potency (IC50) of this compound and other antagonists at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cell lines stably expressing human M1, M3, or M5 receptors.
-
A muscarinic agonist (e.g., carbachol).
-
Test compounds: this compound and comparator antagonists.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a period to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously. Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the maximum fluorescence response for each concentration of the antagonist.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value of the antagonist.
-
Visualizing Signaling and Experimental Processes
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Muscarinic Receptor Signaling Pathways
References
- 1. apexbt.com [apexbt.com]
- 2. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptors in rabbit isolated iris sphincter muscle and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AZD-9164 Bromide: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD-9164 bromide's performance in key functional assays against other prominent muscarinic M3 receptor antagonists. The data presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound and its potential applications in respiratory disease research.
Introduction
This compound is a potent and selective long-acting muscarinic M3 receptor antagonist.[1][2] It was developed for the potential treatment of chronic obstructive pulmonary disease (COPD).[1][3] The mechanism of action for AZD-9164 involves the blockade of acetylcholine-induced bronchoconstriction mediated by the M3 receptor on airway smooth muscle. While it reached Phase II clinical trials, its development was discontinued.[4] Nevertheless, AZD-9164 remains a valuable tool for in vitro and in vivo research of M3 receptor pharmacology. This guide benchmarks its performance against established M3 antagonists such as tiotropium, darifenacin, solifenacin, oxybutynin, and tolterodine.
In Vitro Functional Performance
The following tables summarize the in vitro binding affinities and functional potencies of this compound and comparator compounds at the human muscarinic M3 receptor.
Table 1: Muscarinic M3 Receptor Binding Affinities
| Compound | pKi (M3 Receptor) | Reference |
| AZD-9164 | Data not publicly available in searched articles; refer to primary publication by Mete A, et al. (2011) | [5] |
| Tiotropium | 9.9 - 10.1 | |
| Darifenacin | 9.1 | |
| Solifenacin | 8.0 | |
| Oxybutynin | 8.9 | |
| Tolterodine | 8.5 |
Higher pKi values indicate greater binding affinity.
Table 2: In Vitro Functional Potency
| Compound | Assay Type | pA2 / pIC50 (M3 Receptor) | Reference |
| AZD-9164 | Data not publicly available in searched articles; refer to primary publication by Mete A, et al. (2011) | [5] | |
| Tiotropium | Functional Antagonism | ~9.0 - 9.5 | |
| Darifenacin | Functional Antagonism | 8.8 | |
| Solifenacin | Functional Antagonism | 7.44 | |
| Oxybutynin | Functional Antagonism | 8.5 | |
| Tolterodine | Functional Antagonism | 8.6 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an antagonist that inhibits a response by 50%. Higher values indicate greater potency.
In Vivo Functional Performance: Clinical Efficacy in COPD
A key clinical trial (NCT00939211) directly compared the bronchodilatory effects of inhaled AZD-9164 with tiotropium in patients with COPD. The primary endpoint was the change in Forced Expiratory Volume in one second (FEV1).
Table 3: Comparison of Bronchodilator Effects in COPD Patients
| Treatment | Dose | Peak FEV1 Change from Baseline | Trough FEV1 (22-26h post-dose) vs. Tiotropium | Reference |
| AZD-9164 | 100 µg | +12% | - | [6] |
| AZD-9164 | 400 µg | +17% | Larger effect (p < 0.05) | [6] |
| AZD-9164 | 1200 µg | +12% | Larger effect (p < 0.05) | [6] |
| Tiotropium | 18 µg | Not specified | - | [6] |
| Placebo | - | Not specified | - | [6] |
These results indicate that AZD-9164 produced a significant and long-lasting bronchodilator effect in COPD patients, with the 400 µg dose showing a greater peak effect than the 100 µg and 1200 µg doses.[6] Notably, at 400 µg and 1200 µg, AZD-9164 demonstrated a larger effect on trough FEV1 compared to tiotropium, suggesting a longer duration of action.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for pKi determination)
This protocol outlines the general procedure for determining the binding affinity of a test compound to the M3 muscarinic receptor using a competitive radioligand binding assay.
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure:
-
Incubate the receptor membranes with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled test compound (e.g., AZD-9164) in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assays (for pA2/pIC50 determination)
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium.
-
Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Carbachol or acetylcholine.
-
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., AZD-9164) for a specified period.
-
Stimulate the cells with a fixed concentration of the agonist (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the inhibitory effect of the antagonist at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Calculate the pIC50 value from the resulting concentration-response curve.
-
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of M3 receptor activation.
-
Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Agonist: Carbachol or acetylcholine.
-
Procedure:
-
Culture cells in a suitable microplate.
-
Pre-incubate the cells with varying concentrations of the antagonist (e.g., AZD-9164).
-
Stimulate the cells with the agonist in the presence of LiCl (which inhibits the degradation of IP1).
-
Lyse the cells and detect the accumulated IP1 using a competitive immunoassay format, often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
-
Data Analysis:
-
Generate a standard curve for IP1.
-
Determine the concentration of IP1 produced at each antagonist concentration.
-
Plot the percentage of inhibition of agonist-induced IP1 accumulation against the logarithm of the antagonist concentration.
-
Calculate the pIC50 value from the concentration-response curve.
-
In Vivo Forced Expiratory Volume in one second (FEV1) Measurement
This protocol describes the methodology used in the clinical trial comparing AZD-9164 and tiotropium.[6]
-
Study Population: Patients with a clinical diagnosis of stable, moderate-to-severe COPD.
-
Equipment: Spirometer meeting American Thoracic Society/European Respiratory Society standards.
-
Procedure:
-
Establish a baseline FEV1 measurement for each patient before drug administration.
-
Administer the inhaled study drug (AZD-9164, tiotropium, or placebo) via a nebulizer or dry powder inhaler.
-
Perform serial spirometry measurements at predefined time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 22, 23, 24, 25, 26 hours).
-
For each time point, the highest FEV1 from at least three acceptable and reproducible maneuvers is recorded.
-
-
Data Analysis:
-
Calculate the change in FEV1 from baseline at each time point for each treatment group.
-
Determine the peak FEV1 (the maximum increase from baseline) and the trough FEV1 (the FEV1 at the end of the dosing interval, typically 22-26 hours post-dose).
-
Compare the FEV1 responses between the different treatment groups using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M3 muscarinic receptor signaling pathway and a general workflow for a competitive radioligand binding assay.
References
- 1. AZD9164 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. AZD 9164 - AdisInsight [adisinsight.springer.com]
- 5. The discovery of AZD9164, a novel muscarinic M3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local and systemic effects of inhaled AZD9164 compared with tiotropium in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AZD-9164 Bromide: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling specialized compounds, ensuring proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical information for the proper disposal of AZD-9164 bromide, a muscarinic M3 receptor antagonist used in research.[1]
While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, it is important to note that at least one supplier ships this compound as a "non-hazardous chemical" intended for research use only.[1] However, this classification does not supersede the need for a thorough safety assessment and adherence to institutional and local regulations for chemical waste disposal. The following procedures are based on general best practices for the disposal of research-grade chemical compounds.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Characterization:
The first crucial step is to characterize the waste. Determine if the this compound waste is in a solid form, dissolved in a solvent, or mixed with other reagents. The nature of the waste will dictate the appropriate disposal pathway.
2. Segregation of Waste Streams:
Proper segregation is essential to prevent accidental chemical reactions and to ensure cost-effective and compliant disposal.
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and weigh boats, in a designated solid chemical waste container.
-
Liquid Waste: If this compound is in a solution, it must be segregated based on the solvent. Halogenated and non-halogenated solvent wastes should be collected in separate, compatible containers.[2] Aqueous solutions should also be kept separate.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
3. Proper Containerization and Labeling:
Use appropriate, leak-proof containers made of a material compatible with the chemical waste.[3][4] For instance, do not store corrosive materials in metal cans.
All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name of all contents (i.e., "this compound," and any solvents), and the approximate concentration or percentage of each component.[5] Keep containers securely closed except when adding waste.
4. Arranging for Disposal:
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, neutralized, and non-hazardous materials.
Contact your institution's EHS or equivalent safety office to schedule a pickup for your properly segregated and labeled chemical waste. Follow their specific procedures for waste collection requests.
Summary of Disposal Information for this compound
| Parameter | Guideline | Source |
| Waste Classification | Shipped as "non-hazardous" for research use. However, always treat as chemical waste. | [1] |
| Solid Waste Disposal | Collect in a designated solid chemical waste container. | General Practice |
| Liquid Waste Disposal | Segregate based on solvent type (halogenated, non-halogenated, aqueous) in compatible containers. | [2] |
| Container Labeling | Label with "Hazardous Waste," full chemical names, and concentrations. | [5] |
| Disposal Method | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. | General Practice |
| Drain/Trash Disposal | Prohibited for the chemical and its solutions. | General Practice |
Disposal Workflow for Research Chemicals
The following diagram illustrates the general decision-making process and workflow for the disposal of a research chemical like this compound in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound and other research chemicals, fostering a secure and responsible laboratory environment.
References
- 1. medkoo.com [medkoo.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: Essential Protocols for Handling AZD-9164 Bromide
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with AZD-9164 bromide. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of bromine, a comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Safety goggles with side shields and a face shield | Ensure a complete seal around the eyes. A face shield provides an additional layer of protection against splashes. |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat | Inspect gloves for any signs of degradation or perforation before each use. A lab coat should be worn at all times and laundered separately from personal clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases | To be used in a well-ventilated area or under a chemical fume hood. Proper fit testing of the respirator is crucial. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is critical to minimize risk. The following workflow outlines the key steps.
Caption: A stepwise workflow for the safe handling of this compound.
Storage and Handling: Mitigating Risks
Proper storage and handling are fundamental to laboratory safety.
| Aspect | Protocol |
| Storage | Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Short-term storage (days to weeks) at 0-4°C and long-term storage (months to years) at -20°C is recommended.[4] |
| Handling | All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] Avoid the creation of dust or aerosols. |
First Aid: Immediate Response to Exposure
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan: Ensuring Environmental Safety
The disposal of this compound and any contaminated materials must be treated as hazardous waste. While specific guidelines for this compound are not established, a conservative approach based on the disposal of other hazardous bromide-containing organic compounds is necessary.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. This includes any contaminated lab supplies such as gloves, pipette tips, and paper towels. |
| Liquid Waste | Collect in a designated, labeled, and sealed container. Do not mix with other waste streams. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a viable option, but this should only be performed by trained personnel following a validated protocol and in accordance with local regulations.[6] |
| Contaminated Sharps | Dispose of in a designated, puncture-resistant sharps container labeled for chemical waste. |
Important Note: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Always consult your local and institutional regulations for specific disposal requirements.
Understanding the Mechanism of Action
This compound functions as a muscarinic M3 receptor antagonist.[1][2] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand acetylcholine, activates a signaling cascade resulting in smooth muscle contraction and gland secretion. By blocking this receptor, this compound inhibits these effects.
Caption: The inhibitory effect of this compound on the M3 receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
